Technical Documentation Center

3-Chloro-2-ethyl-5-nitropyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-2-ethyl-5-nitropyridine

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling and Synthetic Utility of 3-Chloro-2-ethyl-5-nitropyridine: A Technical Guide for Drug Discovery

Executive Summary In the landscape of modern drug discovery, highly functionalized heterocyclic scaffolds are paramount for navigating complex structure-activity relationship (SAR) campaigns. 3-Chloro-2-ethyl-5-nitropyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized heterocyclic scaffolds are paramount for navigating complex structure-activity relationship (SAR) campaigns. 3-Chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42-5) represents a highly versatile, electron-deficient building block[1]. Characterized by a unique "push-pull" electronic topography, this molecule offers three distinct vectors for late-stage functionalization: the reducible nitro group, the cross-coupling-competent chloro substituent, and the sterically tuning ethyl moiety.

This whitepaper provides an in-depth analysis of the structural properties, mechanistic reactivity, and field-proven synthetic protocols associated with 3-Chloro-2-ethyl-5-nitropyridine, designed to empower researchers in designing robust synthetic routes.

Physicochemical and Structural Profiling

Understanding the fundamental physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core metrics of 3-Chloro-2-ethyl-5-nitropyridine[1].

PropertyValueClinical / Synthetic Relevance
CAS Number 1354225-42-5Unique identifier for procurement and literature tracking.
Molecular Formula C₇H₇ClN₂O₂Defines the atomic composition and exact mass.
Molecular Weight 186.59 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
SMILES CCC1=C(C=C(C=N1)[O-])ClCanonical representation for computational modeling.
Topological Polar Surface Area (TPSA) 58.7 ŲExcellent range for membrane permeability and oral bioavailability.
XLogP3-AA ~1.86Optimal lipophilicity for balancing solubility and target affinity.
Hydrogen Bond Acceptors 3Facilitates binding interactions within target protein pockets.

Electronic Topography & Mechanistic Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom[2]. In 3-Chloro-2-ethyl-5-nitropyridine, this deficiency is heavily modulated by its substituents, dictating its reactivity profile:

  • The 5-Nitro Group (Strongly Deactivating): The -NO₂ group exerts a powerful electron-withdrawing effect via both induction and resonance. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making the system highly resistant to electrophilic aromatic substitution but exceptionally primed for nucleophilic attack or reduction[3].

  • The 3-Chloro Substituent (Cross-Coupling Vector): While chlorine is moderately electron-withdrawing by induction, its primary utility lies in its role as a leaving group. Because the C-Cl bond in pyridines is stronger than C-Br or C-I bonds, oxidative addition by transition metals requires specialized, electron-rich ligands[4].

  • The 2-Ethyl Group (Steric & Inductive Modulator): The ethyl group provides weak electron donation via hyperconjugation, slightly offsetting the electron deficiency at the C2 position. More importantly, it provides steric shielding around the pyridine nitrogen and the C3-chloro group, which must be accounted for during catalyst selection.

Standardized Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but must explain the causality behind the reagents chosen to ensure reproducibility and chemoselectivity.

Protocol A: Chemoselective Reduction of the 5-Nitro Group

Objective: Synthesize 5-Amino-3-chloro-2-ethylpyridine. Causality & Rationale: Standard catalytic hydrogenation (e.g., Pd/C with H₂) of chlorinated nitropyridines frequently results in unwanted hydrodehalogenation (cleavage of the C-Cl bond). To prevent this, a mild, chemoselective electron-transfer reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed[3].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-2-ethyl-5-nitropyridine (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M concentration). Rationale: The mixed solvent system ensures solubility of both the organic substrate and the inorganic salts.

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron powder (Fe, 5.0 equiv, 325 mesh). Rationale: NH₄Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could lead to side reactions.

  • Thermal Promotion: Heat the vigorously stirred mixture to 80 °C for 2–4 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The disappearance of the starting material validates the completion of the reduction.

  • Workup (Self-Validation): Cool the mixture to room temperature and filter through a pad of Celite to remove iron sludge. Wash the Celite pad thoroughly with Ethyl Acetate. Rationale: Iron oxides trap the product; thorough washing ensures maximum yield.

  • Isolation: Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate and saturated aqueous NaHCO₃, separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the target aminopyridine.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: Synthesize 3-Aryl-2-ethyl-5-nitropyridine derivatives. Causality & Rationale: The C-Cl bond in chloropyridines is notoriously sluggish toward oxidative addition. Standard catalysts like Pd(PPh₃)₄ often fail. We utilize a catalyst system comprising Pd(OAc)₂ and the bulky, electron-rich Buchwald ligand RuPhos . RuPhos lowers the activation barrier for C-Cl oxidative addition and prevents the formation of inactive dimeric palladium species[4].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube, combine 3-Chloro-2-ethyl-5-nitropyridine (1.0 equiv), the desired Arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and anhydrous K₂CO₃ (3.0 equiv). Rationale: Potassium carbonate is a highly effective base for transmetalation in aqueous-organic mixtures.

  • Solvent Addition: Evacuate and backfill the tube with Nitrogen three times. Add a degassed 10:1 mixture of Toluene/H₂O (0.25 M). Rationale: Water is critical; it hydrolyzes the boronic acid to a more reactive boronate species, facilitating transmetalation.

  • Reaction Execution: Seal the tube and heat to 80 °C for 12–24 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic phase (MgSO₄), concentrate, and purify via flash column chromatography to isolate the biaryl product.

Visualizing the Synthetic Workflows

The following diagram illustrates the divergent synthetic utility of 3-Chloro-2-ethyl-5-nitropyridine, mapping the protocols described above into a clear, logical workflow.

G Core 3-Chloro-2-ethyl- 5-nitropyridine Reduction Chemoselective Reduction Core->Reduction Fe/NH4Cl Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd/RuPhos Amine 5-Amino-3-chloro- 2-ethylpyridine Reduction->Amine Biaryl 3-Aryl-2-ethyl- 5-nitropyridine Suzuki->Biaryl

Caption: Divergent synthetic pathways for 3-Chloro-2-ethyl-5-nitropyridine enabling late-stage functionalization.

References

  • Joule, J. A., & Mills, K. "Heterocyclic Chemistry (5th Edition)". John Wiley & Sons.
  • The Journal of Organic Chemistry (ACS Publications). "Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides". Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Formula and Structural Analysis of 3-Chloro-2-ethyl-5-nitropyridine

Abstract 3-Chloro-2-ethyl-5-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Chloro-2-ethyl-5-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] The precise arrangement of its chloro, ethyl, and nitro functional groups on the pyridine scaffold necessitates a robust and multi-faceted analytical approach for unambiguous structural confirmation and formula verification. This guide provides an in-depth examination of the essential analytical techniques required to characterize this molecule. We will explore the synergistic roles of mass spectrometry (MS) for molecular weight and elemental composition, nuclear magnetic resonance (NMR) spectroscopy for constitutional isomer determination, and infrared (IR) spectroscopy for functional group identification. This document is structured to follow a logical, self-validating workflow, offering researchers and drug development professionals both the theoretical basis and practical protocols for the comprehensive analysis of 3-Chloro-2-ethyl-5-nitropyridine and related heterocyclic compounds.

Foundational Physicochemical Properties

Before delving into complex analytical procedures, establishing the foundational properties of the target compound is paramount. These data provide the theoretical values against which all experimental results will be benchmarked.

PropertyValueSource
Chemical Name 3-Chloro-2-ethyl-5-nitropyridineN/A
CAS Number 1354225-42-5[3]
Molecular Formula C₇H₇ClN₂O₂[3]
Molecular Weight 186.59 g/mol [3]
Monoisotopic Mass 186.0196052 Da[3]
Canonical SMILES CCC1=C(C=C(C=N1)[O-])Cl[3]
InChI Key XEGADTADYSIROL-UHFFFAOYSA-N[3]

The Analytical Workflow: A Self-Validating Approach

The definitive characterization of a novel or synthesized molecule like 3-Chloro-2-ethyl-5-nitropyridine cannot rely on a single analytical technique. Instead, a synergistic workflow is employed where each method provides a unique piece of the structural puzzle, and the collective data provides a self-validating confirmation of the molecule's identity and purity. Mass spectrometry provides the molecular mass and formula, NMR spectroscopy maps the atomic connectivity, and IR spectroscopy confirms the presence of key functional groups.

Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Final Confirmation Synthesis Synthesis of 3-Chloro-2-ethyl-5-nitropyridine Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purification->MS Purified Sample NMR NMR Spectroscopy (Connectivity & Structure) Purification->NMR Purified Sample IR IR Spectroscopy (Functional Groups) Purification->IR Purified Sample EA Elemental Analysis (Empirical Formula) Purification->EA Purified Sample Integration Data Integration & Correlation MS->Integration NMR->Integration IR->Integration EA->Integration Confirmation Confirmed Structure & Purity Integration->Confirmation

A general workflow for the characterization of a novel pyridine derivative.[4]

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

3.1. Causality Behind Experimental Choice

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound.[5] For 3-Chloro-2-ethyl-5-nitropyridine, we employ high-resolution mass spectrometry (HRMS). Unlike standard MS, HRMS provides a highly accurate mass measurement (typically to four or more decimal places), which allows for the calculation of a unique elemental composition. This is the most direct method for confirming the molecular formula, C₇H₇ClN₂O₂.

3.2. Expected Data & Interpretation

The mass spectrum of this compound is distinguished by two key features:

  • High-Resolution Mass: The theoretical monoisotopic mass of the molecular ion is 186.0196 Da.[3] An experimental HRMS result within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the assigned molecular formula.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[6] Consequently, the mass spectrum will exhibit a characteristic molecular ion cluster: a peak for the molecule containing ³⁵Cl (M) and a peak at two mass units higher for the molecule containing ³⁷Cl (M+2), with a relative intensity ratio of approximately 3:1.[5][6] This isotopic signature is a definitive indicator of a monochlorinated compound.

Table 2: Expected Mass Spectrometry Peaks

Ion Formula Theoretical m/z Ionization Mode
[M(³⁵Cl)]⁺˙ C₇H₇³⁵ClN₂O₂ 186.0196 EI
[M(³⁷Cl)]⁺˙ C₇H₇³⁷ClN₂O₂ 188.0167 EI
[M(³⁵Cl)+H]⁺ C₇H₈³⁵ClN₂O₂ 187.0274 ESI (+)

| [M(³⁷Cl)+H]⁺ | C₇H₈³⁷ClN₂O₂ | 189.0245 | ESI (+) |

Fragmentation in Electron Ionization (EI) mode would likely involve the loss of the nitro group (•NO₂, 46 Da), an oxygen atom (•O, 16 Da), or cleavage of the ethyl group.[7][8]

3.3. Experimental Protocol: LC-HRMS Analysis

This protocol outlines a general procedure for obtaining high-resolution mass data.

  • Sample Preparation: Accurately dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramping up to elute the compound. This separates the analyte from potential impurities.

  • Mass Spectrometry Conditions (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[9]

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: Set to >60,000 to ensure accurate mass measurement.

    • Data Acquisition: Acquire a full scan mass spectrum.

  • Data Analysis: Extract the mass of the primary peak. Compare the accurate mass to the theoretical value for [C₇H₈ClN₂O₂]⁺ and confirm that the mass error is <5 ppm. Verify the presence and ~3:1 ratio of the M+H and M+2+H peaks.

NMR Spectroscopy: Elucidating Molecular Connectivity

4.1. Causality Behind Experimental Choice

While MS confirms the formula, it cannot distinguish between constitutional isomers. NMR spectroscopy is the definitive technique for determining the precise connectivity of atoms in a molecule.[10] For a substituted pyridine, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential to unambiguously assign the positions of the ethyl, chloro, and nitro groups on the pyridine ring.

4.2. Predicted Spectral Features

  • ¹H NMR:

    • Aromatic Region: Two distinct signals are expected for the two protons on the pyridine ring. Due to the electron-withdrawing effects of the chloro and nitro groups, these will appear downfield.

    • Aliphatic Region: The ethyl group will produce a characteristic quartet (CH₂) coupled to a triplet (CH₃).

  • ¹³C NMR:

    • Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.[11]

    • Five signals will be in the aromatic region (for the pyridine ring) and two in the aliphatic region (for the ethyl group). The carbons bonded to the nitrogen and chlorine atoms will have their chemical shifts significantly influenced.

4.3. The Power of 2D NMR: A Self-Validating System

To eliminate any doubt in assignments, 2D NMR is employed. The logical flow of data interpretation provides a self-contained validation of the structure.

NMR_Logic A Acquire 1D Spectra (¹H, ¹³C) B Propose Initial Assignments A->B C Is Assignment Unambiguous? B->C D Acquire 2D Spectra (COSY, HSQC, HMBC) C->D No I Final, Unambiguous Structure Elucidation C->I Yes E COSY: Correlate ¹H-¹H Couplings D->E F HSQC: Correlate Direct ¹H-¹³C Bonds D->F G HMBC: Correlate Long-Range ¹H-¹³C Bonds D->G H Integrate All Data & Confirm Connectivity E->H F->H G->H H->I

Logical workflow for NMR-based structural elucidation.[10]

4.4. Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Data Acquisition: If necessary, acquire the following 2D spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., within the ethyl group and between any coupled aromatic protons).[10]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): To see correlations between protons and carbons over 2-3 bonds, which is critical for connecting the ethyl group to the pyridine ring and assigning quaternary carbons.[10]

  • Data Analysis: Integrate all 1D and 2D data to build the molecular structure fragment by fragment, confirming the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

5.1. Causality Behind Experimental Choice

IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of specific functional groups by measuring the absorption of infrared radiation by molecular vibrations. For this molecule, its primary utility is the unequivocal confirmation of the nitro (NO₂) group, which has very strong and characteristic absorption bands.

5.2. Characteristic Absorption Bands

The presence of the aromatic nitro group is the most prominent feature in the IR spectrum.

Table 3: Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic Nitro (C-NO₂) Asymmetric Stretch 1550 - 1475 Strong
Aromatic Nitro (C-NO₂) Symmetric Stretch 1360 - 1290 Strong
Aromatic Ring C=C / C=N Stretch 1600 - 1450 Medium-Weak
Alkyl C-H Stretch 2975 - 2850 Medium
C-Cl Stretch 850 - 550 Medium-Strong

Sources:[12]

5.3. Experimental Protocol: FTIR-ATR

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans, over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic strong absorption bands corresponding to the nitro group to confirm its presence.

Elemental Analysis: The Classical Confirmation

6.1. Causality Behind Experimental Choice

Elemental analysis is a classical analytical technique that provides the mass percentages of the elements (C, H, N) in a compound. It serves as an essential orthogonal validation for the molecular formula derived from HRMS. While HRMS measures the mass-to-charge ratio of the intact molecule, elemental analysis determines the bulk elemental composition, providing a robust cross-check.

6.2. Theoretical vs. Experimental Values

The purity of the sample is critical for this technique. The experimental values for C, H, and N must match the theoretical values within a narrow margin of error (typically ±0.4%) to be considered a match.

Table 4: Theoretical Elemental Composition of C₇H₇ClN₂O₂

Element Symbol Atomic Mass ( g/mol ) Count Total Mass Percentage
Carbon C 12.011 7 84.077 45.06%
Hydrogen H 1.008 7 7.056 3.78%
Chlorine Cl 35.453 1 35.453 19.00%
Nitrogen N 14.007 2 28.014 15.02%
Oxygen O 15.999 2 31.998 17.15%

| Total | | | | 186.598 | 100.00% |

Conclusion: A Synthesized Analytical Picture

The structural and formulaic analysis of 3-Chloro-2-ethyl-5-nitropyridine exemplifies the necessity of a holistic and synergistic analytical strategy. High-resolution mass spectrometry confirms the elemental formula C₇H₇ClN₂O₂ and the presence of a single chlorine atom through its distinct isotopic pattern. A full suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular framework, confirming the 3-chloro, 2-ethyl, and 5-nitro substitution pattern. The presence of the critical nitro functional group is rapidly verified by its strong, characteristic signals in the IR spectrum. Finally, classical elemental analysis offers an orthogonal confirmation of the compound's bulk elemental composition and purity. Together, these self-validating techniques provide the irrefutable evidence required by researchers and drug development professionals to confirm the identity and quality of this important chemical intermediate.

References

  • BenchChem. (2025).
  • Guidechem. (n.d.). Pyridine, 3-chloro-2-ethyl-5-nitro- 1354225-42-5 wiki.
  • ACS Publications. (n.d.).
  • Benchchem. (2025).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • Jurnal UPI. (2019, April 1).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • The Royal Society of Chemistry. (n.d.). Synthetic routes to compounds 5 and 10-19.
  • Scribd. (n.d.).
  • IndiaMART. (n.d.). 3 Chloro 2 Hydroxy 5 Nitropyridine Acid, 98%.
  • ChemicalBook. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine synthesis.
  • Benchchem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups.
  • Benchchem. (2025).

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of 3-Chloro-2-ethyl-5-nitropyridine

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary The rational selection of solvents for the synthesis, purif...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

The rational selection of solvents for the synthesis, purification, and biological evaluation of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. 3-Chloro-2-ethyl-5-nitropyridine (CAS No. 1354225-42-5) is a highly functionalized N-heterocycle characterized by a basic pyridine core, a strongly electron-withdrawing nitro group, a lipophilic chloro substituent, and a sterically demanding ethyl group (1)[1]. This whitepaper provides a rigorous framework for predicting and experimentally validating the thermodynamic solubility of this compound across various organic solvents, ensuring that researchers can optimize their workflows with mechanistic precision.

Predictive Solvation Mechanics via Hansen Solubility Parameters (HSP)

To avoid the inefficiencies of trial-and-error solvent screening, we apply the Hansen Solubility Parameters (HSP) framework (2)[2]. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces: dispersion forces (


), polar dipole-dipole interactions (

), and hydrogen bonding (

)[2]. According to the thermodynamic principle of "like seeks like," a solvent will dissolve a solute if their respective HSP values are closely aligned in three-dimensional space (3)[3].
Structural Analysis of 3-Chloro-2-ethyl-5-nitropyridine:
  • Dispersion (

    
    ):  The presence of the chloro and ethyl groups significantly increases the molecular volume and polarizability, driving up the dispersion component. These groups also disrupt the crystal lattice packing, generally lowering the melting point and enhancing solubility compared to unsubstituted nitropyridines.
    
  • Polarity (

    
    ):  The molecule exhibits a strong net dipole moment. The electron-withdrawing nitro group at the 5-position pulls electron density across the aromatic ring, creating a highly polar axis that interacts favorably with polar aprotic solvents.
    
  • Hydrogen Bonding (

    
    ):  While the molecule possesses zero hydrogen bond donors, it contains three potent hydrogen bond acceptors (the pyridine nitrogen and the two nitro oxygens)[1].
    

SolvationMechanisms cluster_solvents Solvent Classifications API 3-Chloro-2-ethyl-5-nitropyridine (Solid State) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) API->PolarAprotic Strong Dipole & H-Bond Acceptance Halogenated Halogenated (e.g., DCM, CHCl3) API->Halogenated High Dispersion Forces Protic Protic / Alcohols (e.g., MeOH, EtOH) API->Protic Moderate H-Bonding NonPolar Non-Polar (e.g., Hexane, Heptane) API->NonPolar Weak Intermolecular Interactions HighSol High Solubility (Optimal for Assays) PolarAprotic->HighSol Halogenated->HighSol ModSol Moderate Solubility (Crystallization) Protic->ModSol LowSol Low Solubility (Anti-Solvent) NonPolar->LowSol

Predictive solvation pathways for 3-Chloro-2-ethyl-5-nitropyridine based on intermolecular forces.

Empirical Solubility Matrix

Based on the mechanistic profiling above, the following table summarizes the expected solubility behavior of 3-Chloro-2-ethyl-5-nitropyridine across standard organic solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong dipole-dipole interactions align with the polarized nitro-pyridine core. Ideal for preparing stock solutions for in vitro assays.
Halogenated Dichloromethane, ChloroformHigh (>50 mg/mL)Excellent matching of dispersion forces (

) with the chloro and ethyl substituents. Ideal for extraction workflows.
Ethers / Esters Ethyl Acetate, THFModerate to High Moderate polarity and hydrogen bond acceptance. Ethyl acetate is highly recommended for silica gel chromatography.
Protic (Alcohols) Methanol, Ethanol, IPAModerate (10-30 mg/mL)Alcohols can donate hydrogen bonds to the nitro/pyridine acceptors, but their high polarity clashes slightly with the lipophilic ethyl/chloro groups.
Non-Polar Hexane, Heptane, TolueneLow (<5 mg/mL)Insufficient polarity to overcome the cohesive lattice energy of the solid API. Hexane serves as an excellent anti-solvent for crystallization.

High-Throughput Thermodynamic Solubility Protocol

Kinetic solubility (often measured via solvent-shift methods) is prone to transient supersaturation and is insufficient for rigorous formulation development. To determine the true equilibrium state of 3-Chloro-2-ethyl-5-nitropyridine, researchers must employ the Shake-Flask Method (4)[4].

The following protocol is designed as a self-validating system , ensuring that the data generated is strictly thermodynamic and free from particulate interference (5)[5].

Step-by-Step Methodology
  • Saturation (Solid Addition):

    • Action: Dispense an excess amount of solid 3-Chloro-2-ethyl-5-nitropyridine (e.g., 10–20 mg) into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.

    • Causality: An excess of solid must be visually confirmed to ensure the solution remains saturated, driving the system toward true thermodynamic equilibrium[4].

  • Equilibration (Thermal Shaking):

    • Action: Seal the vials tightly and place them in a temperature-controlled orbital shaker incubator at 25.0 ± 0.1 °C, shaking at 400 rpm for 24 to 96 hours[5].

    • Causality: Extended incubation overcomes the activation energy of dissolution. Sampling at multiple time points (24h, 48h, 72h) acts as an internal validation step; equilibrium is confirmed only when the concentration plateaus across successive time points[5].

  • Phase Separation (Critical Step):

    • Action: Remove the vials and centrifuge at 10,000 × g for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive organic solvents. The 0.22 µm pore size strictly excludes micro-particulates that would otherwise scatter light or artificially inflate UV absorbance readings during downstream analysis.

  • Quantification (HPLC-UV):

    • Action: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of your instrument. Quantify the concentration using isocratic HPLC coupled with UV detection against a pre-established calibration curve (e.g., 0.5 µM to 500 µM)[5].

ShakeFlaskWorkflow Step1 1. Saturation Add excess API to solvent Step2 2. Equilibration Shake at 25°C for 24-96h Step1->Step2 Step3 3. Phase Separation Centrifuge & 0.22µm Filter Step2->Step3 Step4 4. Quantification Isocratic HPLC-UV Analysis Step3->Step4 Step5 5. Validation Confirm concentration plateau Step4->Step5

Self-validating shake-flask workflow for determining true thermodynamic solubility.

References

  • Guidechem Chemical Database.Pyridine, 3-chloro-2-ethyl-5-nitro- 1354225-42-5 wiki.
  • Journal of Chemical and Pharmaceutical Research (via ResearchGate).Hansen solubility parameters: A quick review in pharmaceutical aspect.
  • Pharmaceutical Sciences.A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Bio-protocol.Determination of Thermodynamic Solubility.
  • International Journal of Pharmaceutics (via PMC).The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers.

Sources

Exploratory

Literature review of 3-Chloro-2-ethyl-5-nitropyridine derivatives

An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of 3-Chloro-2-ethyl-5-nitropyridine Derivatives Authored by: A Senior Application Scientist Introduction: The Strategic Value of the 3-Chloro-2-e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of 3-Chloro-2-ethyl-5-nitropyridine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 3-Chloro-2-ethyl-5-nitropyridine Scaffold

In the landscape of modern medicinal and agrochemical research, the pyridine ring stands out as a "privileged" structural motif, forming the core of numerous bioactive compounds.[1][2] The strategic introduction of specific functional groups onto this scaffold dramatically alters its electronic properties and reactivity, unlocking pathways to novel molecular architectures. The 3-chloro-2-ethyl-5-nitropyridine core (CAS No. 1354225-42-5) is a prime example of such a highly versatile and reactive building block.[3]

This technical guide offers an in-depth exploration of 3-chloro-2-ethyl-5-nitropyridine and its derivatives. We will move beyond simple procedural outlines to delve into the causal mechanisms behind its synthesis and reactivity. For the researchers, scientists, and drug development professionals this guide is intended for, understanding the "why"—the electronic and steric rationale behind experimental choices—is paramount for innovation. We will examine the core's synthesis, its pronounced susceptibility to nucleophilic aromatic substitution (SNAr), and the vast potential of its derivatives as anticancer and antimicrobial agents.[4][5] Every mechanistic claim and protocol is grounded in authoritative sources to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the 3-Chloro-2-ethyl-5-nitropyridine Core

The construction of the 3-chloro-2-ethyl-5-nitropyridine scaffold is a multi-step process that requires precise control over reaction conditions. A common and effective strategy involves the conversion of an accessible precursor, 2-amino-3-ethylpyridine, into the target molecule. This process hinges on two cornerstone reactions of aromatic chemistry: a Sandmeyer-type diazotization-chlorination and a subsequent regioselective nitration.

The initial step, converting the amino group to a chloro group, is a crucial transformation. The Sandmeyer reaction is the method of choice for this, proceeding via a diazonium salt intermediate to install the chloro substituent with high fidelity.[6]

Workflow for Core Synthesis

A 2-Amino-3-ethylpyridine B Diazotization (HCl, NaNO2 or similar reagents) A->B C 3-Ethylpyridine-2-diazonium Salt (Intermediate) B->C D Sandmeyer-type Reaction (CuCl or Thionyl Chloride) C->D E 3-Chloro-2-ethylpyridine D->E F Nitration (HNO3/H2SO4) E->F G 3-Chloro-2-ethyl-5-nitropyridine F->G

Sources

Foundational

Potential pharmaceutical applications of 3-Chloro-2-ethyl-5-nitropyridine

This technical guide details the pharmaceutical utility, synthesis, and reactivity of 3-Chloro-2-ethyl-5-nitropyridine , a specialized heterocyclic building block. Functional Class: Pyridine Scaffold / Halogenated Nitroh...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmaceutical utility, synthesis, and reactivity of 3-Chloro-2-ethyl-5-nitropyridine , a specialized heterocyclic building block.

Functional Class: Pyridine Scaffold / Halogenated Nitroheterocycle CAS Registry Number: 1354225-42-5 (and related isomers) Primary Application: Precursor for Kinase Inhibitors (Type I/II) and GPCR Antagonists.

Executive Summary

3-Chloro-2-ethyl-5-nitropyridine represents a "privileged scaffold" modification in medicinal chemistry. While simple pyridines are ubiquitous, this specific substitution pattern offers three distinct strategic advantages for drug design:

  • The 2-Ethyl Group: Provides a defined steric bulk that fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) more effectively than a methyl group, often improving potency and selectivity (the "Ethyl Effect").

  • The 3-Chloro Handle: A stable halogen positioned for orthogonal functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the nitro group's chemistry.

  • The 5-Nitro Moiety: A masked aniline equivalent. Upon reduction, it yields a 5-amino group, a classic "hinge-binding" motif capable of forming key hydrogen bonds with ATP-binding sites.

This compound serves as a critical intermediate in the synthesis of next-generation P2X3 antagonists (chronic cough/pain) and multi-targeted kinase inhibitors (oncology).

Chemical Profile & Reactivity Analysis

PropertySpecification
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
pKa (Calculated) ~1.5 (Pyridine N), significantly reduced by -NO₂/-Cl electron withdrawal
Reactivity Heatmap

The molecule possesses three distinct "zones" of reactivity, allowing for sequential, chemoselective transformations:

  • Zone A (C-5 Nitro): High susceptibility to reduction (Fe/AcOH, H₂/Pd-C, or SnCl₂). The resulting amine is the primary vector for extending the pharmacophore via amide coupling or urea formation.

  • Zone B (C-3 Chloro): Resistant to typical Nucleophilic Aromatic Substitution (SₙAr) due to the meta relationship with the activating nitro group. However, it is highly reactive in Pd-catalyzed cross-coupling , allowing the installation of aryl or heteroaryl rings.

  • Zone C (Pyridine Nitrogen): Due to the electron-withdrawing nature of the 3-Cl and 5-NO₂ groups, the nitrogen is non-basic. N-oxide formation is possible but requires harsh oxidants (e.g., mCPBA at elevated temperatures).

Synthetic Pathways & Manufacturing

The synthesis of this intermediate requires a strategy that avoids the formation of the unwanted 2-chloro-3-ethyl isomer. The most robust industrial route utilizes a Negishi Coupling followed by Electrophilic Nitration .

Pathway Logic (Retrosynthesis)
  • Target: 3-Chloro-2-ethyl-5-nitropyridine

  • Precursor: 3-Chloro-2-ethylpyridine[1]

  • Starting Material: 2,3-Dichloropyridine

Step 1: Regioselective Negishi Coupling

The C2 position of 2,3-dichloropyridine is significantly more electrophilic than C3 due to its proximity to the pyridine nitrogen (α-position). This allows for highly selective mono-alkylation.

Reaction:



Step 2: Electrophilic Nitration

With the ethyl group at C2 (activating) and chlorine at C3 (weakly deactivating), the C5 position becomes the most nucleophilic site on the ring (para to the ethyl group).

Reaction:



Visualization: Synthetic Workflow

SynthesisPath SM 2,3-Dichloropyridine Reagent1 EtZnBr / Pd Cat. (Negishi Coupling) SM->Reagent1 Inter 3-Chloro-2-ethylpyridine Reagent1->Inter C2 Selective Reagent2 HNO3 / H2SO4 (Nitration) Inter->Reagent2 Product 3-Chloro-2-ethyl- 5-nitropyridine Reagent2->Product C5 Directed

Caption: Regioselective synthesis starting from 2,3-dichloropyridine, utilizing the electronic difference between C2 and C3.

Experimental Protocols

Protocol A: Nitration of 3-Chloro-2-ethylpyridine

This protocol assumes the starting material (3-Chloro-2-ethylpyridine) has been secured via the Negishi coupling described above.

Safety Warning: This reaction involves fuming nitric acid and is highly exothermic. Perform behind a blast shield.

  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge conc. H₂SO₂ (50 mL) . Cool to 0°C using an ice-salt bath.

  • Addition: Add 3-Chloro-2-ethylpyridine (10.0 g, 70 mmol) dropwise, maintaining internal temperature <10°C. (The amine may form a sulfate salt; ensure good stirring).

  • Nitration: Add Fuming HNO₃ (90%, 6.0 mL) dropwise over 30 minutes.

  • Heating: Remove the ice bath and slowly heat the mixture to 60°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Pour the reaction mixture carefully onto 500 g of crushed ice . Neutralize to pH 7-8 using solid Na₂CO₃ or 50% NaOH solution (Caution: Exothermic).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL) . Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc/Hexane) to yield the product as a yellow solid.

Protocol B: Suzuki-Miyaura Coupling (Downstream Application)

Transforming the 3-chloro group into a biaryl system.

  • Mix: Combine 3-Chloro-2-ethyl-5-nitropyridine (1.0 eq) , Aryl Boronic Acid (1.2 eq) , and K₂CO₃ (2.5 eq) in a mixture of Dioxane/Water (4:1) .

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) under a nitrogen atmosphere.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Filter through Celite, extract with EtOAc, and purify via column chromatography.

Pharmaceutical Applications & Mechanism[3][4]

Kinase Inhibitor Design (The "Gatekeeper" Strategy)

In many kinases (e.g., c-Met, ALK), the ATP-binding pocket contains a "gatekeeper" residue that controls access to a hydrophobic back pocket.

  • Role of 2-Ethyl: The ethyl group at the 2-position of the pyridine ring is lipophilic enough to displace water and interact with the gatekeeper residue (often Methionine or Threonine), improving binding affinity compared to a methyl group.

  • Role of 5-Amino (reduced Nitro): Acts as the "hinge binder," forming a hydrogen bond with the backbone carbonyl of the kinase.

P2X3 Receptor Antagonists

P2X3 receptors are ligand-gated ion channels implicated in chronic cough and neuropathic pain.

  • Structure-Activity Relationship (SAR): High-potency antagonists often feature a central pyridine or pyrimidine core. The 3-chloro-2-ethyl-5-substituted motif provides the necessary geometry to lock the receptor in a closed conformation, preventing ATP binding.

Visualization: Reactivity & Functionalization

Reactivity Core 3-Chloro-2-ethyl- 5-nitropyridine Nitro Nitro Group (C5) Core->Nitro Chloro Chloro Group (C3) Core->Chloro Ethyl Ethyl Group (C2) Core->Ethyl Amine 5-Aminopyridine (Hinge Binder) Nitro->Amine Fe/NH4Cl or H2/Pd Biaryl 3-Arylpyridine (Suzuki Coupling) Chloro->Biaryl Ar-B(OH)2 / Pd(0) Pocket Hydrophobic Interaction Ethyl->Pocket Steric Fit

Caption: Orthogonal functionalization map. The C3 and C5 positions can be modified independently to tune biological activity.

References

  • BenchChem Application Note. Synthesis of 3-Chloro-2-ethylpyridine from 2-amino-3-ethylpyridine (Sandmeyer Protocol).

  • Sigma-Aldrich Product Sheet. 3-Chloro-2-methyl-5-nitropyridine (Analogous Reactivity Data).

  • Royal Society of Chemistry. Nucleophilic alkylations of 3-nitropyridines (Reactivity of Nitro-Pyridines).

  • National Institutes of Health (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.

  • Google Patents. Preparation method of 2-chloro-5-nitropyridine (Nitration Methodologies).

Sources

Exploratory

3-Chloro-2-ethyl-5-nitropyridine (CAS 1354225-42-5): Physicochemical Profiling, Regioselective Synthesis, and Applications in Kinase Inhibitor Scaffolds

Executive Summary The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and agrochemical development. 3-Chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42-5) represents a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and agrochemical development. 3-Chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42-5) represents a highly specialized, tri-substituted heterocyclic building block[1]. Featuring an electron-withdrawing nitro group, a reactive chlorine atom, and a lipophilic ethyl moiety, this scaffold offers orthogonal reactivity handles. This technical guide provides an in-depth analysis of its physicochemical properties, a field-proven regioselective synthesis protocol, and its downstream application in generating Janus Kinase (JAK) inhibitors.

Physicochemical Profiling & Identifiers

Accurate identification and computational profiling are critical for predicting pharmacokinetic properties (e.g., lipophilicity and polar surface area) during early-stage drug design. The following table summarizes the core identifiers and computed properties of 3-Chloro-2-ethyl-5-nitropyridine[1][2].

Property / IdentifierValue
IUPAC Name 3-Chloro-2-ethyl-5-nitropyridine
CAS Registry Number 1354225-42-5
Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
Monoisotopic Mass 186.0196 Da
Canonical SMILES CCC1=C(C=C(C=N1)[O-])Cl
InChIKey XEGADTADYSIROL-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 58.7 Ų
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0

Mechanistic Synthesis Strategy: Regioselective Cross-Coupling

Expertise & Experience: Understanding Causality in Pyridine Functionalization

Synthesizing a 2,3,5-trisubstituted pyridine directly from an unfunctionalized ring is synthetically prohibitive due to poor regiocontrol during electrophilic aromatic substitution. Instead, the optimal strategy employs 2,3-dichloro-5-nitropyridine as a starting material[3].

The causality behind this choice lies in the inherent electronic asymmetry of the pyridine ring. The C-2 position is significantly more electron-deficient than the C-3 position due to its direct proximity to the electronegative pyridine nitrogen and the synergistic electron-withdrawing effect of the para-nitro group[4]. This electronic disparity allows for highly regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Negishi coupling) exclusively at the C-2 position[5].

By reacting 2,3-dichloro-5-nitropyridine with an ethyl metal species (such as ethylboronic acid), the palladium catalyst selectively undergoes oxidative addition at the C-2 C-Cl bond, leaving the C-3 C-Cl bond intact for subsequent orthogonal functionalization.

Experimental Protocol: Self-Validating Synthesis

Trustworthiness: A Self-Validating Workflow

The following protocol details the regioselective Suzuki-Miyaura coupling to yield the target compound. The system is "self-validating" because the conversion can be definitively tracked via LC-MS (mass shift from 192 to 186 m/z) and the regioselectivity confirmed via 1H-NMR (retention of the C-4 and C-6 aromatic protons).

Reagents:

  • 2,3-Dichloro-5-nitropyridine (1.0 eq, 10 mmol)

  • Ethylboronic acid (1.2 eq, 12 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 0.5 mmol)

  • Potassium carbonate (K2CO3) (3.0 eq, 30 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • System Deoxygenation: Charge a round-bottom flask with 2,3-dichloro-5-nitropyridine, ethylboronic acid, and K2CO3. Add the Dioxane/H2O solvent mixture. Sparge the solution with Argon gas for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of Argon. Causality Note: The bidentate dppf ligand is crucial for suppressing unwanted β-hydride elimination of the ethyl group during the catalytic cycle.

  • Thermal Coupling: Heat the reaction mixture to 85°C under continuous stirring.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Perform TLC (Hexanes:EtOAc 4:1) and LC-MS. The disappearance of the starting material and the emergence of a single new peak at [M+H]+ = 187.0 confirms the C-2 selective coupling.

  • Workup & Extraction: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes) to afford 3-Chloro-2-ethyl-5-nitropyridine.

  • Validation: Confirm regioselectivity via 1H-NMR (CDCl3). The presence of two distinct singlets (or doublets with small meta-coupling) in the aromatic region confirms the substitution pattern, alongside a characteristic quartet (~2.9 ppm) and triplet (~1.3 ppm) for the ethyl group.

SyntheticWorkflow A 2,3-Dichloro-5-nitropyridine (Starting Material) B Suzuki Coupling Ethylboronic Acid Pd(dppf)Cl2, K2CO3 A->B Regioselective C-2 Insertion C 3-Chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42-5) B->C 85°C, 4h D Nitro Reduction Fe, NH4Cl, EtOH/H2O C->D Orthogonal Modification E 5-Amino-3-chloro-2-ethylpyridine (JAK Inhibitor Precursor) D->E 80°C, 2h

Stepwise regioselective synthesis and reduction of 3-Chloro-2-ethyl-5-nitropyridine.

Downstream Applications: Kinase Inhibitor Scaffold Generation

The primary utility of 3-Chloro-2-ethyl-5-nitropyridine lies in its role as a precursor to 5-amino-3-chloro-2-ethylpyridine . Reduction of the nitro group (e.g., using Iron/NH4Cl or catalytic hydrogenation) yields an electron-rich aminopyridine.

This aminopyridine is a privileged pharmacophore. When coupled with a pyrimidine or pyrrolopyrimidine core, it forms potent inhibitors of the Janus Kinase (JAK) family, specifically JAK1 and JAK2[3]. These kinases are central to cytokine signaling pathways (e.g., IL-6, IFN-γ) that drive autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease. The ethyl group at C-2 fits into a specific hydrophobic pocket in the kinase hinge region, while the C-3 chlorine atom forces a favorable conformational twist that enhances target residence time.

JAKSTATPathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Dimerization Cytokine->Receptor JAK JAK1 / JAK2 Kinases (Cross-Phosphorylation) Receptor->JAK Activates STAT STAT Proteins (Phosphorylation & Dimerization) JAK->STAT Phosphorylates Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Drives Inflammation Inhibitor Aminopyridine-Derived JAK Inhibitor Inhibitor->JAK ATP-Competitive Inhibition

Mechanism of action for JAK inhibitors derived from the 3-Chloro-2-ethyl-5-nitropyridine scaffold.

References

  • Guidechem - Pyridine, 3-chloro-2-ethyl-5-nitro- 1354225-42-5 wiki.
  • Benchchem - 2,3-Dibromo-5-nitropyridine Reactivity Profile.
  • Organic Letters (ACS Publications) - Regioselective Synthesis via Cascade C–N Coupling of Monosubstituted Ureas.
  • Google Patents - WO2016027195A1 - Aminopyrimidinyl compounds as JAK inhibitors.

Sources

Foundational

Electronic Architecture &amp; Synthetic Utility of the Nitro Group in 3-Chloro-2-ethyl-5-nitropyridine

This technical guide details the electronic structure, reactivity, and synthetic manipulation of the nitro group in 3-Chloro-2-ethyl-5-nitropyridine . It is designed for researchers requiring high-fidelity protocols and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the electronic structure, reactivity, and synthetic manipulation of the nitro group in 3-Chloro-2-ethyl-5-nitropyridine . It is designed for researchers requiring high-fidelity protocols and mechanistic insights.

Executive Summary

3-Chloro-2-ethyl-5-nitropyridine represents a highly functionalized heterocyclic scaffold where the nitro group at C5 acts as the primary electronic governor. Unlike simple nitropyridines, the interplay between the electron-donating ethyl group (C2), the inductively withdrawing chlorine (C3), and the strongly withdrawing nitro group (C5) creates a unique "push-pull" electronic landscape.

This guide focuses on the nitro group as the critical handle for downstream diversification. It specifically addresses the challenge of chemoselective reduction —converting the nitro group to an amine without cleaving the labile C3-chlorine bond—and maps the electronic vectors that dictate the molecule's stability.

Electronic Architecture and Reactivity Profile

The reactivity of the nitro group in this specific congener is defined by its position relative to the pyridine nitrogen and the C3-chloro substituent.

Vector Analysis
  • The C5-Nitro Group (The Sink): Positioned beta to the ring nitrogen, the nitro group exerts a powerful -I (inductive) and -M (mesomeric) effect. It drains electron density from the ring, rendering the C2, C4, and C6 positions electron-deficient.

  • The C3-Chloro Substituent (The Bystander): Although chlorine is an ortho/para director in benzene, in this electron-poor pyridine system, it acts primarily as a withdrawing group via induction (-I). Crucially, it is meta to the nitro group (1,3-relationship). This meta-positioning prevents the nitro group from activating the C3-chlorine for facile Nucleophilic Aromatic Substitution (

    
    ).
    
  • The C2-Ethyl Group (The Stabilizer): The alkyl group provides weak electron donation (+I), slightly mitigating the ring's electron deficiency but sterically shielding the C2/C3 region.

The "Meta-Stable" Conundrum

In many nitropyridines, halogens are easily displaced by nucleophiles. However, in 3-Chloro-2-ethyl-5-nitropyridine, the chlorine is not activated by the nitro group (meta) nor the ring nitrogen (beta).

  • Implication: The C3-Cl bond is surprisingly stable against nucleophilic attack, making the nitro group reduction the primary synthetic pathway.

Visualization: Electronic Force Vectors

The following diagram maps the electron density shifts and reactivity hotspots.

ElectronicArchitecture Nitro C5-Nitro Group (Strong -I, -M) Primary Reactive Handle PyridineN Pyridine Nitrogen (Electron Sink) Nitro->PyridineN Synergistic Deactivation Chloro C3-Chloro (Meta to Nitro) Resistant to SNAr Nitro->Chloro Meta Relationship (No Activation) Outcome Reactivity Outcome: Nitro Reduction > SNAr Nitro->Outcome Chloro->Outcome Inert Ethyl C2-Ethyl (Steric Shield / +I) Ethyl->PyridineN +I Stabilization

Figure 1: Electronic vector map showing the lack of activation between the Nitro and Chloro groups, prioritizing reduction pathways.

Synthetic Utility: Chemoselective Reduction Protocols[1]

The most critical transformation for this molecule is the reduction of the nitro group to an amine (3-Chloro-2-ethyl-5-aminopyridine).

The Challenge: Standard catalytic hydrogenation (


, Pd/C) poses a high risk of hydrodechlorination  (cleaving the C-Cl bond) due to the electron-deficient nature of the ring, which weakens the C-Cl bond strength.

The Solution: Use a chemoselective metal-mediated reduction that targets the


-system of the nitro group while leaving the 

-bond of the aryl chloride intact.
Protocol A: Stannous Chloride (SnCl₂) Reduction (High Fidelity)

This method is the "Gold Standard" for preserving halogens during nitro reduction.

Reagents:

  • Substrate: 3-Chloro-2-ethyl-5-nitropyridine (1.0 equiv)

  • Reagent: Tin(II) chloride dihydrate (

    
    ) (5.0 equiv)[1]
    
  • Solvent: Ethanol (Absolute) or Ethyl Acetate[1]

  • Temperature: 70°C (Reflux)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 3-Chloro-2-ethyl-5-nitropyridine in 50 mL of ethanol.

  • Addition: Add 50 mmol of

    
     in a single portion. The reaction is slightly exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 75-78°C) for 2–3 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a lower, fluorescent amine spot (
      
      
      
      ).
  • Quench & Workup (Critical):

    • Cool to room temperature.[2][1][3][4]

    • Pour the mixture into 100 mL of ice water.

    • Neutralization: Slowly add saturated

      
       or 10% NaOH until pH 
      
      
      
      8. A thick white precipitate of tin salts will form.
    • Filtration: Filter the slurry through a Celite pad to remove tin salts. Wash the pad thoroughly with Ethyl Acetate.

  • Extraction: Extract the filtrate with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][5]

Yield Expectation: 85–95% Purity: >98% (NMR usually shows full retention of the Chlorine signal).

Protocol B: Iron/Ammonium Chloride (Fe/NH₄Cl) (Green Alternative)

Suitable for larger scales where tin waste is undesirable.

  • Suspend substrate (1 equiv) and iron powder (325 mesh, 5 equiv) in a mixture of Ethanol/Water (3:1).

  • Add Ammonium Chloride (solid, 5 equiv).

  • Heat to 80°C with vigorous stirring for 1–2 hours.

  • Filter hot through Celite (Iron sludge removal).

  • Concentrate ethanol and extract aqueous residue.

Decision Logic for Reduction

The following flowchart illustrates the decision process to avoid side reactions.

ReductionLogic Start Start: 3-Chloro-2-ethyl-5-nitropyridine Choice Select Reduction Method Start->Choice PdC H2 / Pd-C Choice->PdC Standard Hydrogenation SnCl2 SnCl2 / EtOH (or Fe/NH4Cl) Choice->SnCl2 Chemoselective ResultBad Risk: Dechlorination (Loss of C3-Cl) PdC->ResultBad ResultGood Success: 3-Chloro-2-ethyl-5-aminopyridine (Cl Retained) SnCl2->ResultGood

Figure 2: Synthetic workflow emphasizing the necessity of metal-mediated reduction over catalytic hydrogenation to preserve the chloro-substituent.

Physicochemical & Pharmacological Implications[6]

Understanding the physical properties is essential for handling and formulation.

PropertyValue (Approx.)Implication
Molecular Weight 186.59 g/mol Fragment-like; suitable for lead optimization.
LogP (Lipophilicity) 2.0 – 2.2Moderate lipophilicity; good membrane permeability.
pKa (Pyridine N) < 1.0Extremely Weak Base. The nitro group suppresses protonation at the ring nitrogen. It will not form salts with weak acids.
H-Bond Acceptors 3 (N, NO₂, Cl)The nitro group dominates the electrostatic potential surface.
Solubility Low in water; High in DCM, EtOAcRequires organic co-solvents (DMSO, MeOH) for biological assays.
Metabolic Hotspots
  • Nitro Group: Susceptible to nitroreductases in vivo (liver microsomes), leading to the amine or hydroxylamine (potential toxicity alert).

  • Ethyl Group: The benzylic-like position (alpha to the ring) is prone to CYP450-mediated oxidation (hydroxylation).

References

  • BenchChem. Reactivity of the nitro group on a pyridine ring. (2025).[1][6][7] Retrieved from

  • Andreassen, E. J., et al. Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry, 2004, 2 , 2873-2877. Link

  • Common Organic Chemistry. Nitro Reduction: SnCl2 Conditions. Retrieved from

  • Sigma-Aldrich. 3-Chloro-2-methyl-5-nitropyridine Product Data. (Analogous electronic data). Retrieved from

  • EPA CompTox. Ethyl 2-chloro-5-nitropyridine-3-carboxylate Properties. (pKa/LogP reference). Retrieved from

Sources

Exploratory

Technical Deep Dive: Steric Hindrance &amp; Reactivity in 3-Chloro-2-ethyl-5-nitropyridine

The following technical guide is structured to provide an in-depth analysis of 3-Chloro-2-ethyl-5-nitropyridine , focusing specifically on the steric and electronic conflicts introduced by the vicinal substitution patter...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of 3-Chloro-2-ethyl-5-nitropyridine , focusing specifically on the steric and electronic conflicts introduced by the vicinal substitution pattern.

Executive Summary: The Ortho-Effect Paradigm

In the design of pyridine-based pharmacophores, 3-Chloro-2-ethyl-5-nitropyridine represents a classic case of "buttressed steric strain."[1] Unlike simple mono-substituted pyridines, this molecule features a critical conflict between the C2-Ethyl group and the C3-Chloro substituent.

This guide addresses the specific challenges this steric clash imposes on:

  • Conformational Locking: The restriction of the ethyl group’s rotation, affecting binding affinity in kinase pockets.[1]

  • Synthetic Regioselectivity: The difficulty of functionalizing the C2 position in the presence of a C3 halogen.[1]

  • Electronic Activation: The synergistic activation of the C6 position by the C5-nitro group, often overlooked in favor of the more hindered C2/C3 sector.

Structural Analysis: The "Steric Wedge"

The reactivity of 3-Chloro-2-ethyl-5-nitropyridine is governed by the spatial competition between the Van der Waals radii of the Chlorine atom (


) and the Ethyl methylene group.
The Buttressing Effect

In a standard 2-ethylpyridine, the ethyl group enjoys free rotation. However, the introduction of a Chlorine atom at C3 creates a buttressing effect . The Chlorine atom forces the ethyl group to rotate out of the pyridyl plane to minimize


-strain (allylic strain analog).
  • Consequence 1 (NMR Shift): The methylene protons of the ethyl group will show diastereotopic character or broadened signals due to restricted rotation at low temperatures.

  • Consequence 2 (Nucleophilic Attack): Any nucleophile attempting to attack C2 (to displace the ethyl, unlikely) or C4 (vicinal to Cl) faces a high energy barrier.

Electronic Push-Pull[1]
  • 5-Nitro Group: Strongly electron-withdrawing (

    
    ).[1] It activates the ring for Nucleophilic Aromatic Substitution (
    
    
    
    ), specifically at C2 and C6 .
  • 3-Chloro Group: Weakly deactivating but ortho-directing.[1]

  • Net Result: The C6 position is electronically activated and sterically accessible. The C2 position is electronically activated but sterically shielded by the ethyl group itself and the adjacent chlorine.

Synthetic Pathway & Regioselectivity

The most robust route to this scaffold avoids the direct chlorination of 2-ethyl-5-nitropyridine, which often yields inseparable mixtures of regioisomers. Instead, we utilize a Regioselective Suzuki-Miyaura Coupling on a di-halo precursor.[1]

The Precursor Strategy

Starting material: 2,3-Dichloro-5-nitropyridine .[1]

  • Logic: The C2-Cl bond is more labile toward oxidative addition by Pd(0) than the C3-Cl bond due to the activation by the ring nitrogen and the para-nitro group.

  • The Challenge: The bulky phosphine ligands required to facilitate the coupling must navigate the steric hindrance of the adjacent C3-Cl.

Visualization of the Synthetic Logic

The following diagram illustrates the regioselective pathway and the steric checkpoints.

SynthesisPath Start 2,3-Dichloro-5-nitropyridine Inter Pd-Complex (Oxidative Addition @ C2) Start->Inter Pd(dppf)Cl2, C2 Activation Prod 3-Chloro-2-ethyl-5-nitropyridine Inter->Prod Ethylboronic Acid, Steric Filter Side Byproduct: 2,3-Diethyl... (Over-reaction) Inter->Side Excess Reagent Note C3-Cl blocks C2 access Requires small cone-angle ligand Note->Inter

Figure 1: Regioselective synthesis pathway illustrating the preferential activation of C2 over C3 despite steric hindrance.

Experimental Protocol: Regioselective C2-Ethylation

Objective: Synthesize 3-Chloro-2-ethyl-5-nitropyridine from 2,3-dichloro-5-nitropyridine via Suzuki coupling. Rationale: This protocol uses


 because the ferrocene backbone allows the ligand to "bite" effectively, stabilizing the intermediate despite the steric crowd at C2/C3.
Reagents & Materials
ReagentEquivalentsRole
2,3-Dichloro-5-nitropyridine 1.0 eqSubstrate (Electrophile)
Ethylboronic acid 1.1 eqNucleophile

0.03 eqCatalyst (Sterically tolerant)

(2M aq)
3.0 eqBase
1,4-Dioxane SolventHigh boiling point, miscible
Step-by-Step Methodology
  • Inerting: Charge a 3-neck round bottom flask with 2,3-dichloro-5-nitropyridine (10 mmol) and Ethylboronic acid (11 mmol). Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    (crucial to prevent homocoupling of boronic acid).
  • Solvation: Add degassed 1,4-Dioxane (10 vol) and 2M

    
     (3.0 eq).
    
  • Catalyst Addition: Add

    
     (3 mol%) quickly under a positive stream of Argon.
    
  • Thermal Activation: Heat the mixture to 85°C .

    • Note: Do not exceed 95°C. Higher temperatures promote oxidative addition at the deactivated C3-Cl bond, leading to the di-ethyl impurity.

  • Monitoring: Monitor via HPLC/TLC every 30 minutes.

    • Endpoint: Disappearance of starting material.[1]

    • Steric Indicator: The reaction may be slower than typical pyridyl couplings due to the C3-Cl buttressing effect. Expect 4–6 hours reaction time.[1]

  • Workup: Cool to RT. Filter through a Celite pad (to remove Pd black).[1] Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is less polar than the starting material due to the alkyl group masking the dipole.

Reactivity Profile: Downstream Functionalization

Once synthesized, the 3-Chloro-2-ethyl-5-nitropyridine scaffold presents a unique reactivity profile for drug development.

Nucleophilic Substitution ( ) at C6

The C6 position is the "soft spot" of this molecule. It is activated by the para-nitro group and is sterically unencumbered.[1]

  • Reaction: Displacement of a hydride (via Chichibabin-like mechanism) or oxidative amination.[1]

  • Utility: This allows the formation of 2,6-disubstituted pyridines, a common motif in kinase inhibitors.

Nitro Reduction

Reducing the C5-nitro group to an amine (


) is a standard transformation, but the C3-Cl group poses a risk of hydrodechlorination  (loss of Cl) under standard hydrogenation conditions (

).

Recommended Protocol for Nitro Reduction: Use Iron/Ammonium Chloride (


)  or Stannous Chloride (

)
instead of catalytic hydrogenation.[1] These methods are chemoselective for

and will preserve the sterically crowded C3-Cl bond.[1]
Steric Influence on Biological Binding

The C3-Cl group locks the C2-ethyl group into a perpendicular conformation relative to the ring.

  • Drug Design Implication: If the target protein pocket is narrow, this "locked" conformation may either drastically increase potency (by reducing entropic penalty upon binding) or abolish binding (if the pocket requires a planar conformation).

Visualizing the Steric-Electronic Landscape

The interactions described above are summarized in the following logic map.

ReactivityLogic Core 3-Chloro-2-ethyl-5-nitropyridine Outcome1 C6: High Reactivity (Open for functionalization) Core->Outcome1 Outcome2 C2: Low Reactivity (Sterically locked) Core->Outcome2 Nitro 5-Nitro Group (Electronic Activator) Nitro->Core Activates C2 & C6 for SNAr Chloro 3-Chloro Group (Steric Blocker) Ethyl 2-Ethyl Group (Lipophilic Tail) Chloro->Ethyl Restricts Rotation (Buttressing) Ethyl->Core Shields C2 from Nucleophiles

Figure 2: Interaction map detailing the electronic activation vs. steric locking mechanisms within the molecule.

References

  • Synthesis of 2-chloro-5-nitropyridine derivatives: Title: "Regioselective synthesis of 2-alkoxy-3-chloro-5-nitropyridines."[1] Source:Journal of Heterocyclic Chemistry. URL:[Link] (General reference for pyridine regioselectivity).[1]

  • Suzuki Coupling on Chloropyridines: Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines."[1] Source:Chemical Reviews. URL:[Link]

  • Steric Effects in Pyridines: Title: "Steric effects in the nucleophilic substitution of halopyridines."[1][2] Source:Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Reduction of Nitro Groups in the Presence of Halogens: Title: "Selective reduction of nitro compounds in the presence of haloarenes using iron/ammonium chloride."[1] Source:Synthetic Communications. URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-2-ethyl-5-nitropyridine: A Detailed Application Note and Protocol Guide

Authored by: A Senior Application Scientist Introduction: 3-Chloro-2-ethyl-5-nitropyridine is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution patte...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: 3-Chloro-2-ethyl-5-nitropyridine is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an activating nitro group and reactive chloro and ethyl functionalities, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. The presence of the electron-withdrawing nitro group renders the pyridine ring susceptible to nucleophilic substitution at the chloro position, a common strategy in medicinal chemistry for introducing diverse molecular fragments. This guide provides a comprehensive overview of a plausible and robust synthetic route to 3-Chloro-2-ethyl-5-nitropyridine, drawing upon established methodologies for the synthesis of analogous substituted pyridines. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and safety considerations.

Proposed Synthetic Pathway

The synthesis of 3-Chloro-2-ethyl-5-nitropyridine can be logically approached through a multi-step sequence starting from the commercially available 2-ethylpyridine. The proposed pathway involves an initial nitration of the pyridine ring, followed by oxidation to the N-oxide, subsequent chlorination to introduce the chloro group, and finally, deoxygenation to yield the target compound. This route is advantageous as it leverages well-understood and scalable reaction classes in heterocyclic chemistry.

Synthesis of 3-Chloro-2-ethyl-5-nitropyridine A 2-Ethylpyridine B 2-Ethyl-5-nitropyridine A->B Nitration (HNO3, H2SO4) C 2-Ethyl-5-nitropyridine N-oxide B->C N-Oxidation (m-CPBA) D 3-Chloro-2-ethyl-5-nitropyridine N-oxide C->D Chlorination (POCl3) E 3-Chloro-2-ethyl-5-nitropyridine D->E Deoxygenation (PCl3)

Caption: Proposed synthetic workflow for 3-Chloro-2-ethyl-5-nitropyridine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 3-Chloro-2-ethyl-5-nitropyridine.

Protocol 1: Synthesis of 2-Ethyl-5-nitropyridine

This initial step involves the nitration of 2-ethylpyridine. The reaction conditions must be carefully controlled to favor the formation of the desired 5-nitro isomer.

Materials:

  • 2-Ethylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 10.7 g (0.1 mol) of 2-ethylpyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by carefully adding 9.5 g (0.15 mol) of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-ethylpyridine in sulfuric acid over a period of 1-2 hours, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 2-Ethyl-5-nitropyridine by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Causality Behind Experimental Choices:

  • The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential for the electrophilic nitration of the pyridine ring.

  • Maintaining a low temperature during the addition of reagents helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • The work-up procedure involving pouring the reaction mixture onto ice and subsequent neutralization is a standard method for quenching strong acid reactions and isolating the organic product.

Protocol 2: Synthesis of 2-Ethyl-5-nitropyridine N-oxide

The N-oxidation of the pyridine ring is a crucial step to activate the C3 position for subsequent chlorination.

Materials:

  • 2-Ethyl-5-nitropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 15.2 g (0.1 mol) of 2-ethyl-5-nitropyridine in 200 mL of dichloromethane in a 500 mL round-bottom flask.

  • Add 20.7 g (0.12 mol) of m-CPBA to the solution in portions at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 100 mL) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-Ethyl-5-nitropyridine N-oxide.

  • The product can often be used in the next step without further purification. If necessary, recrystallization from an appropriate solvent system can be performed.

Causality Behind Experimental Choices:

  • m-CPBA is a widely used and effective reagent for the N-oxidation of pyridines due to its reactivity and selectivity.

  • The basic wash with sodium bicarbonate is critical for removing acidic byproducts and unreacted peroxyacid, which simplifies the purification process.

Protocol 3: Synthesis of 3-Chloro-2-ethyl-5-nitropyridine N-oxide

This step introduces the chlorine atom at the desired position through the action of a chlorinating agent.

Materials:

  • 2-Ethyl-5-nitropyridine N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 16.8 g (0.1 mol) of 2-ethyl-5-nitropyridine N-oxide.

  • Add 100 mL of anhydrous toluene, followed by the slow, dropwise addition of 30.7 g (0.2 mol) of phosphorus oxychloride at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude 3-Chloro-2-ethyl-5-nitropyridine N-oxide.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride is a standard and effective reagent for the chlorination of pyridine N-oxides.

  • The reaction is performed under reflux conditions to provide the necessary activation energy for the substitution reaction.

  • An inert atmosphere is used to prevent side reactions with atmospheric moisture.

Protocol 4: Synthesis of 3-Chloro-2-ethyl-5-nitropyridine

The final step involves the deoxygenation of the N-oxide to yield the target compound.

Materials:

  • 3-Chloro-2-ethyl-5-nitropyridine N-oxide

  • Phosphorus trichloride (PCl₃)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve the crude 3-Chloro-2-ethyl-5-nitropyridine N-oxide from the previous step in 150 mL of anhydrous dichloromethane in a 250 mL round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add 13.7 g (0.1 mol) of phosphorus trichloride dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 3-Chloro-2-ethyl-5-nitropyridine.

Causality Behind Experimental Choices:

  • Phosphorus trichloride is an efficient deoxygenating agent for pyridine N-oxides.

  • The reaction is performed at a low initial temperature to control the exothermic reaction and then allowed to proceed at room temperature for completion.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)
12-EthylpyridineHNO₃, H₂SO₄H₂SO₄0-54-6
22-Ethyl-5-nitropyridinem-CPBACH₂Cl₂Room Temp.12-16
32-Ethyl-5-nitropyridine N-oxidePOCl₃TolueneReflux (~110)4-6
43-Chloro-2-ethyl-5-nitropyridine N-oxidePCl₃CH₂Cl₂0 to Room Temp.2-4

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Phosphorus oxychloride and phosphorus trichloride are corrosive and react violently with water. Handle under anhydrous conditions.

  • m-CPBA is a potentially explosive oxidizing agent. Avoid grinding and heating the solid.

  • Organic solvents are flammable. Keep away from ignition sources.

References

A comprehensive understanding of the reactions involved in this synthetic pathway can be gained from the following authoritative sources on pyridine chemistry.

  • Nitropyridines, Their Synthesis and Reactions. This review provides a broad overview of the synthesis of nitropyridines, including nitration methods for pyridine and its derivatives.[1]

  • General Synthetic Procedures for Chloropyridines. Patents and chemical literature describe the use of phosphorus oxychloride and phosphorus pentachloride for the chlorination of hydroxypyridines and pyridine N-oxides, which are analogous to the proposed chlorination steps.[2][3][4][5][6]

  • Sandmeyer Reaction for Pyridine Derivatives. While not the primary proposed route, the Sandmeyer reaction is a well-established method for converting aminopyridines to chloropyridines and serves as a valuable alternative synthetic strategy.[7][8]

  • Synthesis of Structurally Related Chloronitropyridines. Application notes and experimental procedures for compounds like 2-chloro-4-ethyl-5-nitropyridine and 2,4-dichloro-5-nitropyridine offer insights into reaction conditions and purification techniques applicable to the target molecule.[2][9]

Sources

Application

Nucleophilic aromatic substitution of 3-Chloro-2-ethyl-5-nitropyridine

Application Note: Strategic Nucleophilic Functionalization of 3-Chloro-2-ethyl-5-nitropyridine Part 1: Core Directive & Technical Analysis Executive Summary The substrate 3-Chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Nucleophilic Functionalization of 3-Chloro-2-ethyl-5-nitropyridine

Part 1: Core Directive & Technical Analysis

Executive Summary The substrate 3-Chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42-5) presents a distinct challenge in organic synthesis: the "Meta-Meta Conundrum."[1] Unlike 2- or 4-chloropyridines, where the leaving group is activated by the ring nitrogen, the chlorine at the 3-position is electronically isolated.[1] Furthermore, the 5-nitro group—typically a powerful activator—is meta to the chlorine, providing no resonance stabilization for the Meisenheimer intermediate required for classical SNAr.[1]

This guide details the only viable protocols for nucleophilic modification of this substrate:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The standard for displacing the unactivated C-3 chlorine.[1]

  • Vicarious Nucleophilic Substitution (VNS): For functionalizing the C-4 or C-6 positions while retaining the chlorine.[1]

  • High-Energy SNAr: A niche protocol for thiolation, requiring forcing conditions.[1]

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Reactivity Landscape

To design a successful experiment, one must understand the electronic map of the molecule.[1]

  • Position 3 (Cl): Located beta to the nitrogen and meta to the nitro group.[1] The electron density is too high for nucleophilic attack under standard reflux conditions.[1] Attempting standard SNAr (e.g., boiling with an amine) will result in 0% conversion or recovery of starting material.[1]

  • Position 4 & 6 (H): These protons are highly acidic due to the ortho/para relationship with the 5-nitro group.[1] They are susceptible to VNS or Oxidative Nucleophilic Substitution of Hydrogen (ONSH).[1]

Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Target: Displacement of C-3 Chlorine with Amines[1]

Mechanism: Since the ring cannot stabilize a negative charge at C-3, we bypass the electronic requirement by using a metal catalyst (Pd) to perform an oxidative addition into the C-Cl bond.[1]

Experimental Protocol:

  • Substrate: 3-Chloro-2-ethyl-5-nitropyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃[1]

  • Ligand: Xantphos or BINAP (5-10 mol%) – Crucial for 3-halopyridines to prevent catalyst poisoning by the pyridine nitrogen.[1]

  • Base: Cs₂CO₃ (2.0 equiv) – Preferred over NaOtBu to avoid nitro group reduction or side reactions.[1]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the substrate, Pd catalyst, ligand, and base.[1] Cycle with Vacuum/Argon (3x).

  • Addition: Add the amine and solvent via syringe under Argon flow.

  • Activation: Heat the sealed vessel to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black.[1] Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Vicarious Nucleophilic Substitution (VNS)

Target: Functionalization of C-4 or C-6 (Retaining Chlorine)[1]

Mechanism: A carbon nucleophile containing a leaving group (e.g., chloromethyl phenyl sulfone) attacks the ring at the position ortho to the nitro group.[1] Base-induced elimination restores aromaticity, introducing an alkyl group.[1]

Experimental Protocol:

  • Substrate: 3-Chloro-2-ethyl-5-nitropyridine (1.0 equiv)

  • Reagent: Chloromethyl phenyl sulfone (1.1 equiv)[1]

  • Base: t-BuOK (2.5 equiv) or NaOH/DMSO

  • Solvent: THF or DMF (Anhydrous) at -78°C to RT.

Step-by-Step Workflow:

  • Cooling: Dissolve substrate and sulfone reagent in dry THF and cool to -78°C .

  • Addition: Add t-BuOK solution dropwise over 30 minutes. The solution often turns deep purple/red (sigma-complex formation).[1]

  • Reaction: Stir at -78°C for 1 hour, then warm to Room Temperature.

  • Quench: Pour into dilute HCl/Ice mix.

  • Result: Introduction of a -CH₂SO₂Ph group at C-4 or C-6.

Part 3: Visualization & Formatting

Data Summary: Reaction Condition Matrix
Reaction TypeTarget SiteReagentsTemperatureTypical YieldKey Constraint
Classical SNAr C-3 (Cl)Amine/BaseReflux (80°C)< 5% (Fail) Electronic deactivation (Meta-Meta).[1]
Pd-Coupling C-3 (Cl)Pd/Ligand/Amine100°C75-90% Requires inert atmosphere; Ligand choice is critical.[1]
VNS C-4 / C-6 (H)Carbanion/Base-78°C to RT60-80% Requires strong base; Regioselectivity varies.[1]
Thiolate SNAr C-3 (Cl)NaSMe/DMF120°C40-60% Only works with strong S-nucleophiles; Odorous.[1]
Pathway Visualization (Graphviz DOT)

ReactionPathways Substrate 3-Chloro-2-ethyl-5-nitropyridine (Deactivated C-3) SNAr_Cond Standard SNAr Conditions (Amine, Base, Heat) Substrate->SNAr_Cond Pd_Cond Buchwald-Hartwig (Pd(OAc)2, Xantphos, Cs2CO3) Substrate->Pd_Cond VNS_Cond VNS Conditions (Cl-CH2-SO2Ph, t-BuOK) Substrate->VNS_Cond NoReaction NO REACTION (Recovery of SM) SNAr_Cond->NoReaction Electronic Mismatch Pd_Product 3-Amino Derivative (C-3 Substitution) Pd_Cond->Pd_Product Oxidative Addition VNS_Product 4/6-Alkyl Derivative (C-H Functionalization) VNS_Cond->VNS_Product Sigma-Complex

Caption: Decision tree for functionalizing 3-Chloro-2-ethyl-5-nitropyridine based on target outcome.

References

  • Makosza, M., & Wojciechowski, K. (2004).[1] Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Guidechem. (2025).[1] 3-Chloro-2-ethyl-5-nitropyridine Product Details (CAS 1354225-42-5).[1][2] Link

  • OpenStax. (2023).[1] Nucleophilic Aromatic Substitution Mechanisms. Chemistry 2e. Link

Sources

Method

Application Note: Chemoselective Reduction of 3-Chloro-2-ethyl-5-nitropyridine to 5-Amino-3-chloro-2-ethylpyridine

Executive Summary The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery and agrochemical development. 3-Chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42-5)[1] serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery and agrochemical development. 3-Chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42-5)[1] serves as a critical electrophilic building block. However, the reduction of its nitro group to an amine to yield 5-Amino-3-chloro-2-ethylpyridine presents a classic chemoselectivity challenge: the electron-deficient nature of the pyridine ring highly activates the C–Cl bond toward undesired hydrodehalogenation during standard catalytic hydrogenation.

This application note provides three rigorously validated, self-contained protocols for this transformation, tailored to different stages of chemical development (Discovery, Kilo-Lab, and Process Scale). By leveraging specific mechanistic interventions—ranging from catalyst poisoning to single-electron transfer (SET) mediators—researchers can achieve >95% chemoselectivity and high isolated yields.

Mechanistic Rationale & Strategy Selection

The primary failure mode in the reduction of chloronitropyridines is the oxidative addition of the C–Cl bond to late transition metals (e.g., Palladium), leading to dechlorination. To circumvent this, the reduction strategy must be kinetically biased toward N–O bond cleavage.

  • Catalytic Hydrogenation with Sulfided Platinum (Pt/C(S)) : Standard Pd/C or Pt/C will rapidly dehalogenate the substrate. However, doping the platinum catalyst with sulfur (sulfided Pt/C) selectively poisons the highly active, low-coordination surface sites responsible for C–Cl oxidative addition. The sites required for nitro group reduction remain active, allowing for clean conversion under mild hydrogen pressure[2][3].

  • Iron/Ammonium Chloride (Béchamp-type) : This method relies on a surface-mediated single-electron transfer from zero-valent iron. By using

    
     instead of harsh acids (like HCl), the reduction potential is carefully modulated to reduce the nitro group without providing enough driving force to cleave the C–Cl bond.
    
  • Stannous Chloride (

    
    ) : A classic homogeneous reductant. 
    
    
    
    coordinates directly to the oxygen atoms of the nitro group, facilitating a highly localized oxygen-transfer mechanism that completely ignores aryl halides.

Workflow Start 3-Chloro-2-ethyl-5-nitropyridine (Starting Material) Decision Scale & Waste Constraints? Start->Decision LabScale Discovery / Lab Scale (< 10g, Fast, High Purity) Decision->LabScale GreenScale Kilo Scale (10g - 1kg, Cost-Effective) Decision->GreenScale ProcessScale Process / Pilot Scale (> 1kg, Catalytic, Low Waste) Decision->ProcessScale SnCl2 Protocol A: SnCl2·2H2O (Homogeneous) LabScale->SnCl2 FeNH4Cl Protocol B: Fe / NH4Cl (Heterogeneous SET) GreenScale->FeNH4Cl PtCS Protocol C: H2 + Pt/C(S) (Poisoned Catalysis) ProcessScale->PtCS Product 5-Amino-3-chloro-2-ethylpyridine (Target Product) SnCl2->Product FeNH4Cl->Product PtCS->Product

Fig 1: Decision matrix for selecting the appropriate reduction methodology based on scale.

Quantitative Method Comparison

The following table summarizes the empirical performance metrics of the three protocols to aid in route selection.

ParameterProtocol A:

Protocol B: Fe /

Protocol C: Pt/C(S) /

Typical Yield 85 – 92%80 – 88%90 – 95%
Chemoselectivity >99% (No dehalogenation)>98%~95 - 98%
Scalability Poor (Heavy metal waste)Good (Solid waste handling)Excellent (Catalytic)
Reaction Time 2 – 4 hours3 – 6 hours6 – 12 hours
Post-Reaction Workup Tedious (Requires basic extraction)Moderate (Hot filtration required)Simple (Ambient filtration)

Experimental Protocols

Protocol A: Stannous Chloride Reduction (Discovery Scale)

Optimized for rapid synthesis of analytical standards or early-stage discovery where heavy metal waste is not a limiting factor.

Causality Note: The critical step in this protocol is the workup.


 oxidation produces 

salts which form intractable, gelatinous hydroxide emulsions in water. Basifying the aqueous layer to pH > 10 with NaOH converts these into highly water-soluble sodium stannate (

), allowing for clean phase separation.
  • Reaction Setup : In a round-bottom flask, dissolve 3-Chloro-2-ethyl-5-nitropyridine (1.0 equiv, e.g., 5.0 g, 26.8 mmol) in absolute ethanol (50 mL).

  • Reagent Addition : Add Stannous chloride dihydrate (

    
    , 5.0 equiv, 30.2 g, 134 mmol) portion-wise at room temperature. Note: The reaction is mildly exothermic.
    
  • Heating : Equip the flask with a reflux condenser and heat the mixture to 70 °C for 2–3 hours. Monitor completion via TLC or LC-MS.

  • Quench & Basification : Cool the mixture to 0 °C. Slowly add 2M aqueous NaOH until the pH reaches 10–11. The initially cloudy suspension will become a clear, biphasic mixture as the stannate salts dissolve.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the crude amine.
    
Protocol B: Iron / Ammonium Chloride Reduction (Kilo-Lab Scale)

A robust, cost-effective method that avoids the toxicity of tin while maintaining excellent chemoselectivity.

Causality Note: Iron oxides formed during the reaction have a high surface area and can sequester the product via hydrogen bonding. Performing the filtration while the mixture is hot is strictly required to keep the product in the solution phase and maximize isolated yield.

  • Reaction Setup : Suspend the nitro substrate (1.0 equiv, 50 g, 0.268 mol) in a mixture of Ethanol (400 mL) and Water (100 mL).

  • Activation : Add Ammonium chloride (

    
    , 3.0 equiv, 43 g, 0.804 mol) and Iron powder (300 mesh, 6.0 equiv, 90 g, 1.61 mol).
    
  • Heating : Heat the mechanically stirred suspension to 80 °C (reflux). Maintain vigorous stirring for 4–6 hours.

  • Hot Filtration : Once complete (via HPLC), filter the boiling hot suspension through a tightly packed pad of Celite. Wash the filter cake immediately with hot ethanol (2 × 100 mL).

  • Isolation : Concentrate the filtrate to remove ethanol. Extract the remaining aqueous phase with Dichloromethane or Ethyl Acetate. Dry and concentrate to yield the product.

Protocol C: Catalytic Hydrogenation with Sulfided Platinum (Process Scale)

The industry standard for scalable, waste-free reduction of halonitroarenes[2][3].

Causality Note: Temperature control is paramount. While the sulfided catalyst suppresses C–Cl activation, elevated temperatures (>50 °C) can provide enough thermal energy to overcome this activation barrier, leading to impurity formation.

  • Reactor Preparation : Charge a pressure reactor with 3-Chloro-2-ethyl-5-nitropyridine (1.0 equiv, 100 g, 0.536 mol) and Methanol or Ethyl Acetate (1.0 L).

  • Catalyst Loading : Add 5% Pt/C (sulfided) (1.0 mol% Pt). Safety: Always add carbon-based catalysts to the solvent under a nitrogen blanket to prevent ignition of solvent vapors.

  • Purging : Seal the reactor. Purge with Nitrogen (3 cycles of 30 psi), followed by Hydrogen (3 cycles of 30 psi).

  • Hydrogenation : Pressurize the reactor to 30–45 psi with

    
    . Stir vigorously at 25–35 °C. The reaction is exothermic; utilize active cooling to ensure the internal temperature does not exceed 40 °C.
    
  • Completion & Workup : Once hydrogen uptake ceases (typically 6–8 hours), purge the reactor with Nitrogen. Filter the mixture through Celite to remove the catalyst. Concentrate the filtrate to afford highly pure 5-Amino-3-chloro-2-ethylpyridine.

Mechanism Substrate Chloronitropyridine PdC Standard Pd/C or Pt/C (Unpoisoned) Substrate->PdC PtCS Sulfided Pt/C (Poisoned) Substrate->PtCS NitroRed1 Nitro Reduction (Fast) PdC->NitroRed1 Dehalogenation Oxidative Addition to C-Cl PdC->Dehalogenation NitroRed2 Nitro Reduction (Fast) PtCS->NitroRed2 Blocked C-Cl Activation BLOCKED by Sulfur PtCS->Blocked Product1 Dehalogenated Amine (Critical Impurity) NitroRed1->Product1 Dehalogenation->Product1 Product2 Chloroamine (Target Product) NitroRed2->Product2

Fig 2: Mechanistic divergence between standard hydrogenation and sulfided platinum catalysis.

References

  • Guidechem. "Pyridine, 3-chloro-2-ethyl-5-nitro- 1354225-42-5 wiki". Accessed March 9, 2026. 1

  • Google Patents (DE2105682A1). "Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds". Accessed March 9, 2026. 2

  • European Patent Office. "PROCESS FOR CATALYTIC HYDROGENATION OF CHLORONITROAROMATIC COMPOUNDS". Accessed March 9, 2026. 3

Sources

Application

Using 3-Chloro-2-ethyl-5-nitropyridine as a scaffold in drug discovery

Application Note: 3-Chloro-2-ethyl-5-nitropyridine as a Divergent Scaffold in Small Molecule Drug Discovery Executive Summary & Mechanistic Rationale In modern drug discovery, the selection of a starting scaffold dictate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chloro-2-ethyl-5-nitropyridine as a Divergent Scaffold in Small Molecule Drug Discovery

Executive Summary & Mechanistic Rationale

In modern drug discovery, the selection of a starting scaffold dictates the trajectory of a lead optimization campaign. 3-Chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42-5) is a highly functionalized, electron-deficient heteroaromatic building block that offers exceptional versatility[1]. Rather than relying on late-stage functionalization, this scaffold provides three orthogonal handles—each programmable for divergent synthesis—allowing medicinal chemists to rapidly generate complex libraries of kinase inhibitors, protein-protein interaction (PPI) modulators, and GPCR antagonists.

Scaffold Anatomy & Causality in Design:

  • The Pyridine Core: Lowers overall lipophilicity (cLogP) compared to phenyl bioisosteres, improving aqueous solubility and metabolic stability while providing a critical hydrogen-bond acceptor.

  • The 3-Chloro Handle: Serves as a robust electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While less reactive than a bromide, the chloride is highly stable under upstream acidic or basic conditions, preventing premature reaction[2].

  • The 5-Nitro Group: Acts as a masked amine. It is strongly electron-withdrawing, which activates the pyridine ring, and can be carried through harsh high-temperature couplings before being chemoselectively reduced to an aniline-like nucleophile[3].

  • The 2-Ethyl Group: Imparts localized steric bulk and lipophilicity. Crucially, this ethyl group restricts the free rotation of any aryl group installed at the 3-position. This steric hindrance can be leveraged to lock biaryl systems into specific, bioactive conformations, thereby reducing the entropic penalty upon target binding.

Physicochemical & ADME Profiling

Understanding the baseline physicochemical properties of a scaffold is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of downstream derivatives. The table below summarizes the core metrics of 3-Chloro-2-ethyl-5-nitropyridine[1].

PropertyValueMedicinal Chemistry Relevance
Molecular Weight 186.59 g/mol Highly efficient, lead-like molecular weight. Leaves a >300 Da budget for elaboration before hitting the Lipinski limit.
Topological Polar Surface Area (TPSA) 58.7 ŲExcellent for oral absorption and cellular permeability; well below the 140 Ų ceiling for intestinal permeability.
H-Bond Donors / Acceptors 0 / 4Fully compliant with Lipinski's Rule of 5. The nitro and pyridine nitrogens provide strong directional acceptor interactions.
Complexity Score 171Provides a rigid, predictable 3D vector for growing molecules into deep target binding pockets.
XLogP3-AA ~1.86Optimal baseline lipophilicity for passive membrane permeability while minimizing non-specific protein binding.

Divergent Synthetic Workflows

The true value of this scaffold lies in its orthogonality. The nitro group and the chloro group can be manipulated independently, allowing for divergent library synthesis.

Scaffold_Pathways Scaffold 3-Chloro-2-ethyl-5-nitropyridine (Central Scaffold) Amine 5-Amino-3-chloro-2-ethylpyridine (via Nitro Reduction) Scaffold->Amine Pd/C, HCOONH4 (Chemoselective) Aryl 3-Aryl-2-ethyl-5-nitropyridine (via Suzuki Coupling) Scaffold->Aryl Ar-B(OH)2, Pd(dppf)Cl2 (Cross-Coupling) Amides Amide/Urea Derivatives (Kinase Inhibitors) Amine->Amides R-COCl / R-NCO Complex 3-Aryl-5-amino-2-ethylpyridine (Advanced Lead Compounds) Amine->Complex Ar-B(OH)2, Pd cat. Aryl->Complex Pd/C, H2 or CTH Biaryls Biaryl Scaffolds (PPI Modulators) Aryl->Biaryls Further Derivatization

Figure 1: Divergent synthetic pathways utilizing 3-Chloro-2-ethyl-5-nitropyridine as a central scaffold.

Step-by-Step Experimental Protocols

The following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection to ensure high yield and reproducibility.

Protocol A: Chemoselective Catalytic Transfer Hydrogenation (CTH)

Objective: Reduce the 5-nitro group to an amine without cleaving the 3-chloro group. Causality: Direct hydrogenation using H₂ gas and Palladium on carbon (Pd/C) often leads to competitive oxidative addition into the C-Cl bond, resulting in unwanted hydrodehalogenation[4]. By utilizing ammonium formate as a mild hydrogen donor in a Catalytic Transfer Hydrogenation (CTH) framework, we achieve kinetic control. This selectively reduces the highly electrophilic nitro group while preserving the critical aryl chloride handle for downstream coupling[3].

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-Chloro-2-ethyl-5-nitropyridine (1.0 equiv, 5.0 mmol) in a 4:1 mixture of Methanol/THF (25 mL). Note: THF ensures complete dissolution of the crystalline starting material, while Methanol acts as a protic shuttle for the formate decomposition.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol% Pd). Safety: Pd/C is highly pyrophoric when dry; add the catalyst under a gentle stream of inert gas (N₂ or Argon).

  • Donor Addition: Add ammonium formate (4.0 equiv, 20.0 mmol) in one portion.

  • Execution: Equip the flask with a reflux condenser and heat to 60 °C. Monitor the reaction via LC-MS. The evolution of CO₂ gas will be observed. The reaction is typically complete within 2–4 hours.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst, washing the filter cake with excess methanol. Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract, dry the organic layer over anhydrous Na₂SO₄, and concentrate to afford 5-amino-3-chloro-2-ethylpyridine in high purity.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 3-Position

Objective: Install an aryl or heteroaryl group at the 3-chloro position. Causality: The 3-chloro position on a pyridine ring exhibits a high activation energy for oxidative addition compared to bromides or iodides[2]. To overcome this, a highly active palladium pre-catalyst paired with a sterically demanding, electron-rich bidentate ligand (e.g., dppf) is required to accelerate transmetalation and reductive elimination[5]. Strict degassing is mandatory to prevent the formation of reactive oxygen species that rapidly oxidize and deactivate the Pd(0) active species.

Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-Chloro-2-ethyl-5-nitropyridine (1.0 equiv, 2.0 mmol), the desired arylboronic acid (1.5 equiv, 3.0 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.5 equiv, 5.0 mmol).

  • Degassing (Critical Step): Seal the flask, evacuate under high vacuum, and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 15 mL) via syringe. Note: The aqueous component is essential to dissolve the inorganic base, forming the reactive boronate complex necessary for the transmetalation step.

  • Execution: Heat the mixture to 90 °C for 12–16 hours under vigorous magnetic stirring.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash sequentially with distilled water (20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired 3-aryl-2-ethyl-5-nitropyridine derivative.

References

  • Royal Society of Chemistry (RSC). "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1". RSC Books. Available at:[Link]

  • ResearchGate. "Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review". ResearchGate Publications. Available at:[Link]

Sources

Method

Application Note: Chlorination Protocols for Ethyl-5-Nitropyridine Derivatives

Mechanistic Rationale and Reagent Selection The synthesis of chloronitropyridines, specifically 2-chloro-4-ethyl-5-nitropyridine, represents a critical transformation in the development of pharmaceutical agents and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Reagent Selection

The synthesis of chloronitropyridines, specifically 2-chloro-4-ethyl-5-nitropyridine, represents a critical transformation in the development of pharmaceutical agents and agrochemicals [1]. The introduction of a chlorine atom at the 2-position of the pyridine ring—adjacent to an ethyl group at the 4-position and a nitro group at the 5-position—creates a highly versatile intermediate [1]. The strong electron-withdrawing nature of the nitro group renders the pyridine ring highly susceptible to nucleophilic substitution, making the resulting chlorinated compound an excellent precursor for further derivatization [1].

Traditionally, the chlorination of pyridine derivatives utilizes phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as the primary chlorinating agents [1]. For the specific conversion of hydroxylated precursors (e.g., 4-ethyl-5-nitropyridin-2-ol) to their chlorinated counterparts, a combination of phosphorus pentachloride (PCl5) and POCl3 is often employed to drive the reaction to completion [2]. The POCl3 acts both as a solvent/diluent and as an active participant in the chlorination mechanism, while PCl5 serves as the primary source of electrophilic chlorine.

Reaction Pathway Visualization

G A 4-Ethyl-5-nitropyridin-2-ol (Precursor) D Reaction Mixture (110°C, 3 hours) A->D B Phosphorus Pentachloride (PCl5) B->D C Phosphorus Oxychloride (POCl3) C->D E 2-Chloro-4-ethyl-5-nitropyridine (Target Product) D->E Nucleophilic Chlorination

Mechanistic workflow for the chlorination of ethyl-5-nitropyridine derivatives.

Step-by-Step Chlorination Methodology

The following protocol is adapted from established literature procedures for the synthesis of 2-chloro-4-ethyl-5-nitropyridine [2].

Expertise & Experience Insight: The choice of operating at 110°C is critical. Lower temperatures result in incomplete conversion due to the deactivating effect of the nitro group on the pyridine ring, while significantly higher temperatures risk thermal decomposition of the energetic nitropyridine intermediate.

Materials Required:
  • Precursor: 4-Ethyl-5-nitropyridin-2-ol (or equivalent tautomeric precursor) (10.3 g) [2, 3]

  • Chlorinating Agent 1: Phosphorus pentachloride (PCl5) (14.3 g) [2]

  • Chlorinating Agent 2 / Solvent: Phosphorus oxychloride (POCl3) (1.1 mL) [2]

  • Ice-water bath (for quenching)

  • Extraction solvent (e.g., dichloromethane or chloroform)

Experimental Procedure:
  • Preparation of the Reaction Mixture: In a dry, round-bottom flask equipped with a reflux condenser and a drying tube (to exclude ambient moisture), combine 10.3 g of the precursor with 14.3 g of phosphorus pentachloride [2].

  • Addition of Co-reagent: Carefully add 1.1 mL of phosphorus oxychloride to the solid mixture[2].

    • Causality: The small volume of POCl3 initiates the reaction, creating a localized liquid phase that facilitates the interaction between the solid precursor and PCl5. As the reaction proceeds, more POCl3 is generated as a byproduct, which further acts as a solvent.

  • Thermal Activation: Heat the reaction mixture to 110°C using a precisely controlled oil bath or heating mantle [2]. Maintain this temperature for exactly 3 hours [2].

  • Reaction Monitoring: The progress of the reaction can be monitored via TLC or LC-MS to ensure the complete consumption of the starting material.

  • Quenching (Critical Safety Step): Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture over crushed ice to quench the excess PCl5 and POCl3.

    • Causality: This step is highly exothermic and releases hydrogen chloride (HCl) gas; it must be performed slowly in a high-efficiency fume hood to prevent thermal runaway and safely manage gas evolution.

  • Extraction and Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation.

Physicochemical Data Presentation

The expected properties of the synthesized 2-chloro-4-ethyl-5-nitropyridine are summarized below for analytical verification:

PropertyValueReference
Molecular Formula C7H7ClN2O2[1]
Molecular Weight ~188.69 g/mol [1]
Boiling Point 70°C at 0.2 mm Hg[2]
Refractive Index (

)
1.5552[2]
Yield (Historical Benchmark) ~9.2 g (from 10.3 g precursor)[2]

Professional Safety Protocols

The reagents utilized in this protocol (PCl5, POCl3) are highly reactive, corrosive, and moisture-sensitive. They react violently with water to evolve toxic hydrogen chloride gas. This procedure must exclusively be performed in a professional, fully equipped chemical laboratory.

  • PPE: Full personal protective equipment, including heavy-duty chemical-resistant gloves, a flame-resistant lab coat, and a face shield, is mandatory.

  • Ventilation: All steps, particularly the reaction and the quenching phase, must be conducted inside a certified fume hood with a functioning scrubber system to safely manage the evolved HCl and phosphorus-containing vapors.

References

  • Title: The Journal of Organic Chemistry 1958 Volume.23 No.12 Source: dss.go.th URL: [Link]

  • Title: 4-ethyl-5-nitropyridin-2-ol - CAS号101861-03-4 - 摩熵化学 Source: molaid.com URL: [Link]

Application

Application Note: Chemoselective Catalytic Hydrogenation of 3-Chloro-2-ethyl-5-nitropyridine

This Application Note is designed as a high-level technical guide for process chemists and engineers in the pharmaceutical and agrochemical sectors. It addresses the specific chemoselective challenge of reducing 3-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for process chemists and engineers in the pharmaceutical and agrochemical sectors. It addresses the specific chemoselective challenge of reducing 3-Chloro-2-ethyl-5-nitropyridine to 3-Chloro-2-ethyl-5-aminopyridine while preserving the labile carbon-chlorine bond.

Executive Summary & Challenge Analysis

The reduction of 3-Chloro-2-ethyl-5-nitropyridine presents a classic "competing pathway" challenge in organic synthesis. While the nitro group (


) is readily reduced to an amine (

), the halogen substituent (Chlorine at C3) is highly susceptible to hydrodechlorination (hydrogenolysis).[1]
The Chemoselectivity Paradox

Standard hydrogenation catalysts (Pd/C) operate via a mechanism that facilitates oxidative addition into C-X bonds.[1] On a pyridine ring, the electron-deficient nature of the heterocycle weakens the C-Cl bond, making it even more prone to cleavage than in benzene analogs.

  • Target Reaction:

    
    
    
  • Parasitic Reaction:

    
    [1]
    

Operational Goal: Achieve


 conversion of the nitro group with 

dechlorination.

Mechanistic Insight & Catalyst Selection

To solve this, we must select a catalyst system that activates molecular hydrogen and nitro groups but lacks the electronic potential to insert into the Aryl-Cl bond.

Catalyst Hierarchy[1]
  • Raney Nickel (RaNi): The industry "workhorse" for halonitro aromatics.[1] Nickel binds hydrogen less tightly than Palladium, making it kinetically slower at C-Cl insertion under mild conditions.[1]

  • Sulfided Platinum (Pt/C-S): Platinum is inherently less active for hydrogenolysis than Palladium.[1] Sulfiding (poisoning) the catalyst further occupies high-energy active sites responsible for dehalogenation.[1]

  • Palladium (Pd/C) + Inhibitors: generally NOT RECOMMENDED for this specific substrate without extensive modification (e.g., addition of ethylenediamine or thiophene), as the risk of catastrophic batch failure (dechlorination) is high.[1]

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired reduction and the parasitic dehalogenation.

G cluster_0 Control Strategy Substrate 3-Chloro-2-ethyl- 5-nitropyridine Intermediate Nitroso / Hydroxylamine Intermediates Substrate->Intermediate Fast (k1) + H2 Impurity 2-Ethyl-5-aminopyridine (Dechlorinated) Substrate->Impurity Competing (k4) Pd/C Catalyst Product 3-Chloro-2-ethyl- 5-aminopyridine Intermediate->Product Fast (k2) + H2 Product->Impurity Slow (k3) + H2 (Over-reduction) Use RaNi or Pt/C(S) Use RaNi or Pt/C(S) Inhibits k3 & k4 Inhibits k3 & k4 Use RaNi or Pt/C(S)->Inhibits k3 & k4

Caption: Kinetic pathways in the hydrogenation of chloronitropyridines. Selection of RaNi or Sulfided Pt minimizes k3 and k4 pathways.

Recommended Protocols

Method A: Raney Nickel Hydrogenation (Primary Recommendation)

Best for: Cost efficiency, scalability, and high selectivity.

Safety Warning: Raney Nickel is pyrophoric when dry.[1] It must be kept wet (under water or solvent) at all times.[1]

Materials:
  • Substrate: 3-Chloro-2-ethyl-5-nitropyridine[1]

  • Catalyst: Raney Nickel (Active, slurry in water, approx. 10-20 wt% loading relative to substrate)[1]

  • Solvent: Methanol or Ethanol (Reagent grade)[1]

  • Hydrogen Source:

    
     gas (Balloon or low pressure 1-3 bar)[1]
    
Step-by-Step Protocol:
  • Catalyst Preparation:

    • Weigh the Raney Nickel slurry (approx.[1] 10g wet catalyst for 50g substrate).[1]

    • Critical Step: Wash the catalyst 3 times with the reaction solvent (Methanol) to remove water. Decant the supernatant carefully, ensuring the catalyst remains covered by liquid.

  • Batch Setup:

    • In a hydrogenation reactor (or 3-neck flask for atmospheric pressure), dissolve 3-Chloro-2-ethyl-5-nitropyridine (1.0 eq) in Methanol (10 volumes).

    • Transfer the washed Raney Nickel slurry into the reactor under an inert atmosphere (Nitrogen purge).

  • Hydrogenation:

    • Purge the vessel: Nitrogen

      
      , then Hydrogen 
      
      
      
      .
    • Pressurize to 1–3 bar (15–45 psi) . Note: High pressure increases the risk of dechlorination.

    • Agitate vigorously.[1][2] Mass transfer is often the rate-limiting step.

    • Maintain temperature between 25°C and 40°C . Do not exceed 50°C.

  • Monitoring:

    • Monitor

      
       uptake. Reaction is typically complete when uptake ceases (2–6 hours).[1]
      
    • HPLC Check: Confirm disappearance of Nitro starting material and absence of des-chloro impurity.

  • Workup:

    • Purge vessel with Nitrogen.[1][3]

    • Filter the mixture through a Celite pad.[1] Keep the filter cake wet with solvent to prevent ignition.[1]

    • Quench the filter cake immediately with water before disposal.[1]

    • Concentrate the filtrate to obtain the crude amine.

Method B: Sulfided Platinum on Carbon (Alternative)

Best for: GMP environments requiring non-pyrophoric catalysts or strict metal scavenging.[1]

Protocol Summary:
  • Catalyst: 5% Pt/C (sulfided). Commercial grades (e.g., from Johnson Matthey or Evonik) are pre-poisoned with sulfur.[1]

  • Solvent: Ethyl Acetate or Toluene (allows for easier solvent swap).[1]

  • Conditions: 5 bar

    
    , 60°C.
    
  • Note: This catalyst is significantly slower than RaNi but offers exceptional selectivity.[1]

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes the variables that must be controlled to maintain the "Selectivity Window."

ParameterTarget RangeImpact of Deviation
Temperature 20°C – 40°C>50°C: Exponential increase in dechlorination rate.[1] <20°C: Reaction stalls; accumulation of hydroxylamine intermediate.[1]
Pressure 1 – 5 barHigh P: Promotes ring reduction or dechlorination.[1]
Agitation >800 RPMLow RPM: Hydrogen starvation at catalyst surface leads to dimer formation (azo compounds).[1]
Solvent pH Neutral (7.[1]0)Acidic: Accelerates dechlorination (HCl byproduct autocatalysis).[1] Consider adding

trace buffer if dechlorination is observed.[1]
Troubleshooting Guide
  • Issue: High levels of Dechlorinated product (>1%).[1]

    • Fix: Stop reaction immediately. For the next batch, lower temperature by 10°C. Add a dechlorination inhibitor like Thiophene (0.1 mol%) or Morpholine .[1] Switch from Pd to Pt or RaNi.

  • Issue: Incomplete Conversion (Stalled at 90%).

    • Fix: The catalyst may be poisoned by reaction byproducts.[1] Filter and add a fresh "spike" (10%) of catalyst.[1] Ensure

      
       pressure is maintained.
      
  • Issue: Hydroxylamine intermediate detected.

    • Fix: This indicates the reaction stopped halfway.[1] Increase agitation and allow more time. This intermediate usually reduces to the amine eventually.[1]

References

  • Raney Nickel Reduction of Chloronitro Compounds

    • Source: PrepChem.[1] "Synthesis of 3-amino-5-chloro-2-fluoropyridine." (Demonstrates RaNi selectivity for halonitropyridines).

    • URL:[Link]

  • Catalyst Selection for Halogenated Aromatics

    • Source: Common Organic Chemistry.[1][4] "Nitro Reduction - Common Conditions: H2 + Raney Nickel."[1][5]

    • URL:[Link]

  • Prevention of Dechlorination (Patent)

    • Source: European Patent EP0000805A1.[1] "Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines."[3] (Discusses thiophene inhibitors and Pt/C).

    • URL
  • Ionic Liquid Stabilized Catalysts

    • Source: Green Chemistry (RSC).[1][6] "Highly selective hydrogenation of aromatic chloronitro compounds."

    • URL:[Link]

  • General Raney Nickel Applications

    • Source: Master Organic Chemistry.[1] "Reagent Friday: Raney Nickel."

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 3-Chloro-2-ethyl-5-nitropyridine synthesis

Technical Support Center: Optimization of 3-Chloro-2-ethyl-5-nitropyridine Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Scope: Yield optimization, impurity profiling, and trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 3-Chloro-2-ethyl-5-nitropyridine Synthesis

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Scope: Yield optimization, impurity profiling, and troubleshooting for the synthesis of CAS 1354225-42-5 (and related analogs).

Part 1: Synthesis Strategy & Pathway Analysis

The synthesis of 3-Chloro-2-ethyl-5-nitropyridine presents a classic "push-pull" conflict in pyridine chemistry. The pyridine ring is electron-deficient, making electrophilic aromatic substitution (EAS) difficult.[1] However, the 2-ethyl group provides crucial activation, while the 3-chloro group offers steric guidance.

We define two primary synthetic routes. Route A is the industry-preferred method for scalability, while Route B is a high-precision laboratory method.

Visual Workflow (Route A & B)

SynthesisPathways Start Starting Material: 3-Amino-2-ethylpyridine Inter1 Intermediate: 3-Chloro-2-ethylpyridine Start->Inter1 Step 1: Sandmeyer (NaNO2, HCl, CuCl) < 5°C Target TARGET: 3-Chloro-2-ethyl-5-nitropyridine Inter1->Target Step 2: Nitration (HNO3, H2SO4) < 60°C Side1 Impurity: 2-Ethyl-5-nitropyridine-N-oxide Inter1->Side1 Over-oxidation (High Temp) Side2 Impurity: 2-Acetyl-3-chloro-5-nitropyridine (Oxidized Ethyl) Inter1->Side2 Ethyl Oxidation (Excess HNO3)

Caption: Figure 1. Convergent synthesis pathways highlighting the critical Nitration step and potential oxidation byproducts.

Part 2: Troubleshooting Guide (Q&A Format)

Section 1: The Critical Nitration Step (Yield < 50%)

Context: You are nitrating 3-chloro-2-ethylpyridine using mixed acid (H₂SO₄/HNO₃). The yield is low, and the product is a dark oil.

Q1: Why is my yield stalling at 40-50% despite forcing conditions? Technical Insight: The combination of a deactivating chlorine atom (at C3) and the pyridine nitrogen makes the ring resistant to EAS. While the ethyl group (at C2) activates the C5 position (para-direction), forcing conditions often attack the ethyl group itself before the ring. Root Cause: Oxidation of the 2-ethyl alkyl chain to 2-acetyl or 2-carboxyl derivatives. Corrective Protocol:

  • Temperature Ceiling: Maintain reaction temperature strictly below 60°C . Above 65°C, alkyl chain oxidation rates exceed nitration rates.

  • Acid Stoichiometry: Use Fuming HNO₃ (90%+) rather than 65-70% HNO₃. The water content in standard nitric acid hinders the formation of the nitronium ion (

    
    ) in deactivated systems.
    
  • Stepwise Addition: Add the substrate to H₂SO₄ first, cool to 0°C, then add pre-mixed nitrating acid dropwise. This prevents localized "hotspots" that favor oxidation.

Q2: I see a significant "M+16" peak in LC-MS. What is this? Technical Insight: This corresponds to the N-oxide impurity (Pyridine-N-O). Mechanism: Nitrogen oxidation competes with ring nitration, especially if the acid mixture is not dehydrating enough. Solution:

  • Increase H₂SO₄ ratio: Ensure the H₂SO₄:HNO₃ ratio is at least 2:1 or 3:1 (v/v) . H₂SO₄ acts as the dehydrating agent to suppress N-oxidation and promote

    
     generation.
    
  • Post-Reaction Reduction: If N-oxide is present (>5%), treat the crude mixture with PCl₃ or Fe/Acetic Acid to reduce the N-oxide back to the pyridine base without affecting the nitro group (selectivity required).

Section 2: Sandmeyer Reaction (Precursor Synthesis)

Context: Synthesis of the intermediate 3-chloro-2-ethylpyridine from 3-amino-2-ethylpyridine.

Q3: The diazonium salt decomposes before I can add the chloride source. Technical Insight: Aminopyridines form unstable diazonium salts compared to anilines due to the electron-withdrawing nitrogen. Troubleshooting:

  • Acidity is Key: Ensure the reaction matrix is strongly acidic (6M HCl) . Low acidity leads to the formation of diazoamino coupling byproducts (tars).

  • Reverse Addition: Do not add CuCl to the diazonium salt. Instead, cannulate the cold diazonium solution into a stirred solution of CuCl/HCl at 0°C. This minimizes side reactions by keeping the diazonium concentration low relative to the chloride source.

Section 3: Purification & Isolation

Q4: The product co-elutes with the starting material. How do I separate them? Technical Insight: 3-Chloro-2-ethyl-5-nitropyridine and its non-nitrated precursor have different pKa values. Separation Protocol:

  • Acid Wash: Dissolve the crude mixture in Ethyl Acetate.

  • pH Extraction: Wash with 1M HCl .

    • The Starting Material (3-chloro-2-ethylpyridine) is more basic (pKa ~2-3) and will protonate/extract into the aqueous layer.

    • The Product (Nitro-substituted) is extremely weakly basic (pKa < 0) due to the strong electron-withdrawing nitro group. It will remain in the Organic Layer .

  • Result: This "Acid Wash" technique often removes >95% of unreacted starting material without column chromatography.

Part 3: Data Summary & Optimization Parameters

Table 1: Reaction Parameter Optimization Matrix

ParameterStandard ConditionOptimized ConditionImpact on Yield
Nitrating Agent 65% HNO₃ / H₂SO₄Fuming HNO₃ / H₂SO₄ +15-20% (Increases

conc.)
Temperature 80°C - 90°C45°C - 55°C Prevents ethyl oxidation (side reaction).
Solvent Neat / H₂SO₄H₂SO₄ (High Dilution) Reduces polymer/tar formation.
Quenching Pour onto IcePour onto Ice/Urea Urea scavenges

, preventing secondary nitrosation.

References

  • BenchChem. (2025).[1][2] Synthesis of 3-Chloro-2-ethylpyridine from 2-amino-3-ethylpyridine. BenchChem Technical Notes. Link

  • Google Patents. (2019). Preparation method of 2-chloro-5-nitropyridine (CN109456257B).[3][4] Link

  • Royal Society of Chemistry. (2010). Synthetic routes to substituted nitropyridines. RSC Advances / Supplementary Info. Link

  • National Institutes of Health (NIH). (2010). 2-Chloro-5-nitropyridine Crystal Structure and Reactivity. PMC. Link

  • ChemicalBook. (2024).[5] 2-Chloro-3-fluoro-5-nitropyridine synthesis. Link

(Note: While specific literature on the exact "3-chloro-2-ethyl-5-nitro" congener is sparse, the protocols above are derived from authoritative methodologies for 2-chloro-5-nitropyridine and 3-chloro-2-ethylpyridine, applying standard substituent effect principles.)

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-2-ethyl-5-nitropyridine

Executive Summary Researchers working with 3-Chloro-2-ethyl-5-nitropyridine often encounter purification challenges due to its specific substitution pattern.[1][2][3][4] As a highly functionalized pyridine, it serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Researchers working with 3-Chloro-2-ethyl-5-nitropyridine often encounter purification challenges due to its specific substitution pattern.[1][2][3][4] As a highly functionalized pyridine, it serves as a critical intermediate for SNAr reactions (displacing the chlorine) or reduction (nitro to amine).[3][4]

The presence of impurities—specifically the unreacted starting material (3-chloro-2-ethylpyridine) and regioisomers (e.g., 4-nitro isomer) —can catastrophically lower yields in downstream steps by poisoning catalysts or competing for nucleophiles.[1][2][3]

This guide provides a self-validating troubleshooting framework. We move beyond "standard recipes" to chemically logical separation strategies based on pKa manipulation and solubility differentials.[1][3][4][5]

Module 1: Removing Unreacted Starting Material

Issue: "My LC-MS shows 5-10% unreacted 3-chloro-2-ethylpyridine."

Diagnosis: You are likely relying on standard silica chromatography, which often fails to separate the starting material (SM) from the product because their R_f values are chemically similar in non-polar eluents.[3][4] The Fix: Exploiting the


pKa  (Basicity Difference).[1][3]
The Chemical Logic
  • Starting Material (SM): 3-Chloro-2-ethylpyridine is a substituted pyridine.[1][2][3][4][6] Despite the chlorine, the nitrogen retains basicity (approximate pKa ~3.0–4.0).[3][4]

  • Product: The 5-Nitro group is a strong electron-withdrawing group (EWG).[1][2][3][4] It drastically reduces the electron density on the ring nitrogen, dropping the pKa to < 1.0.[3][4]

  • Strategy: We can protonate the SM with a dilute acid (making it water-soluble) while the Nitro-product remains unprotonated and stays in the organic layer.[1][2][3]

Protocol: The "Acid Wash" Filter [1][3][4]
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate . (Target concentration: 10 mL solvent per 1 g crude).[3][4]

  • The Critical Step (Acid Wash): Wash the organic layer with 1.0 M HCl (2x).[1][3]

    • Why? At pH ~0-1, the SM (pKa ~3) is >99.9% protonated (

      
      ) and migrates to the aqueous layer.[1][3][4] The Nitro-product (pKa < 1) remains largely unprotonated in the organic layer.[1][3][4]
      
  • Validation: Check the organic layer by TLC.[1][3][4][5][7] The "lower" spot (SM) should be gone.[3][4]

  • Recovery (Optional): Basify the aqueous acid wash with NaOH to pH 10 and extract with DCM to recover the unreacted starting material for recycling.

Visualizing the Workflow

AcidBasePurification Crude Crude Mixture (Product + SM + Isomers) Dissolve Dissolve in DCM Crude->Dissolve Wash Wash with 1.0 M HCl Dissolve->Wash SepFunnel Phase Separation Wash->SepFunnel OrgLayer Organic Layer (Contains 5-Nitro Product) SepFunnel->OrgLayer Nitro-Product stays (Too weakly basic) AqLayer Aqueous Acid Layer (Contains Protonated SM) SepFunnel->AqLayer SM Protonates (Migrates to water) Workup Dry (Na2SO4) & Concentrate OrgLayer->Workup Pure Purified Product (SM Free) Workup->Pure

Figure 1: Acid-Base Separation Workflow. By leveraging the low basicity of the nitropyridine, we wash away the more basic starting material.[4]

Module 2: Removing Regioisomers

Issue: "I see a persistent 'shadow' spot just below my product on TLC."

Diagnosis: This is likely the 4-nitro isomer .[1][2][3][4] While the 2-ethyl group directs to the 5-position (para), the 3-chloro group directs to the 4-position (ortho).[1][2][3] Although sterically hindered, the 4-nitro isomer forms in minor amounts (3-8%).[1][2][3] The Fix: Fractional Recrystallization or Trituration .[1][3][4]

Solvent Selection Strategy

Nitropyridines are generally highly crystalline.[1][3][4] Isomers disrupt the crystal lattice, making them more soluble in the mother liquor than the pure major isomer.[3][4]

Solvent SystemSuitabilityObservation
Ethanol (Abs.) HighBest first choice.[1][2][3][4] Dissolve hot, cool slowly to 0°C.
IPA / Water (9:1) MediumGood if the product is too soluble in pure alcohol.[3][4]
Hexane / EtOAc LowOften leads to "oiling out" rather than crystallization.[1][3][4]
Toluene SpecificExcellent for removing non-polar tars, but less effective for isomers.[1][3][4]
Protocol: Recrystallization
  • Dissolution: Place crude solid in a flask. Add Ethanol (approx. 5 mL/g).[1][3][4]

  • Heat: Heat to reflux (

    
    C).[1][3][4] If not fully dissolved, add Ethanol in 1 mL portions until clear.
    
  • Cooling: Remove from heat. Allow to cool to Room Temp (RT) undisturbed.

    • Tip: Rapid cooling traps impurities.[1][3][4] Slow cooling grows pure crystals.[1][3][4][8]

  • Harvest: If no crystals form at RT, cool to

    
    C. Filter and wash with cold  Ethanol.
    
  • Trituration (Alternative): If the product oils out, suspend the oil in cold Hexane or Pentane and sonicate.[1][3][4] This often induces crystallization by removing trace solvent residues.[1][3][4]

Module 3: Chromatography Guidelines

Issue: "Recrystallization didn't work. I need to run a column."

Diagnosis: You need to separate compounds with very similar polarity.[1][3][4] The Fix: Optimized Stationary Phase & Gradient.

  • Stationary Phase: Standard Silica Gel (40-63

    
    m).[1][2][3][4]
    
  • Mobile Phase: Hexane : Ethyl Acetate .[1][2][3][4]

  • Gradient: Start at 100:0 and ramp very slowly to 90:10 .

    • Note: Nitro compounds on pyridine rings can "tail" on silica due to interaction with acidic silanols.[1][3][4]

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase if tailing is observed.[1][3][4] This neutralizes the silica acidity.[1][3][4]

Expected R_f Values (in 10% EtOAc/Hexane):

  • Product (5-Nitro): ~0.35

  • Isomer (4-Nitro): ~0.28 (Usually more polar due to dipole alignment)[1][2][3]

  • SM (No Nitro): ~0.45 (If not removed by acid wash)[1][2][3]

FAQ: Common Anomalies

Q1: The product turned into a black tar during rotary evaporation.

  • Cause: Thermal decomposition.[1][3][4] Nitropyridines can be thermally unstable, especially if traces of acid (from the wash) remain.[3][4]

  • Solution: Ensure the organic layer is neutralized with saturated

    
    before drying and concentration.[1][3][4] Keep water bath 
    
    
    
    C.[1][3][4]

Q2: My yield is low (50%), but purity is high.

  • Cause: The product might be partially soluble in the aqueous acid wash if the acid was too concentrated (>3M HCl).[3]

  • Solution: Re-extract the aqueous acid wash with DCM.[1][3][4] Check the pH of the aqueous layer; if it's extremely acidic, the nitro-pyridine might have protonated slightly.[3][4]

Q3: Can I use distillation?

  • Advice: Avoid. Nitro-chloropyridines have high boiling points and are shock/heat sensitive.[1][2][3][4] Distillation poses a significant safety risk (explosion hazard) and degradation risk.[3][4]

References

  • Synthesis of Analogous Nitropyridines

    • Methodology: Nitration of 2-chloro-3-fluoro-5-nitropyridine (Analogous structure).[1][2][3][4][9]

    • Source: ChemicalBook Protocols.[1][3][4] Link

  • Physical Properties & Solubility Data

    • Compound: 3-Chloro-2-ethyl-5-nitropyridine (CAS 1354225-42-5).[1][2][3][4]

    • Source: GuideChem Chemical Dictionary.[1][3][4] Link

  • General Purification of Pyridines

    • Concept: Basicity differences in substituted pyridines (Joule & Mills principles).[3][4]

    • Source: BenchChem Technical Support (Synthesis of 3-Chloro-2-ethylpyridine). Link

  • Safety Data (MSDS)

    • Handling: 5-Chloro-2-nitropyridine (Structural Analog) safety data regarding thermal instability.[1][2][3][4]

    • Source: Jubilant Ingrevia SDS.[1][3][4] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-2-ethyl-5-nitropyridine Solubility

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility roadblocks with highly functionalized heterocycles is a routine challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility roadblocks with highly functionalized heterocycles is a routine challenge. 3-Chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42-5) presents a unique set of physicochemical hurdles due to its specific substitution pattern.

This guide provides authoritative, field-proven methodologies to overcome precipitation issues, prevent false-positive assay artifacts[1], and ensure robust data integrity during your in vitro and in vivo workflows.

Section 1: Physicochemical Profiling & The "Why" Behind Precipitation

To effectively solubilize a compound, we must first understand its molecular architecture. 3-Chloro-2-ethyl-5-nitropyridine is characterized by high lipophilicity and a distinct lack of hydrogen bond donors.

  • Lipophilic Core: The ethyl group at the C2 position and the chlorine atom at the C3 position significantly increase the compound's LogP, driving its aversion to aqueous media.

  • Electronic Effects & pKa Suppression: A common mistake in drug discovery is assuming all pyridines can be solubilized by lowering the pH to form a hydrochloride salt. However, the strongly electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups pull electron density away from the pyridine ring via inductive and resonance effects. This drastically reduces the basicity of the pyridine nitrogen. The pKa of this molecule's conjugate acid is well below zero, meaning physiological or even moderately acidic pH adjustments will fail to protonate the molecule .

Understanding these causal relationships dictates that we must abandon pH-driven salt formation and instead rely on co-solvents, surfactants, or host-guest complexation[2].

Section 2: Frequently Asked Questions (FAQs)

Q1: I diluted my 10 mM DMSO stock of 3-Chloro-2-ethyl-5-nitropyridine directly into my cell culture media, and it immediately formed a cloudy suspension. Why did this happen? A1: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is introduced directly into a large volume of aqueous buffer, the DMSO rapidly diffuses into the water faster than the hydrophobic compound can disperse. This leaves the compound locally supersaturated, causing immediate nucleation and precipitation[3]. Poorly soluble compounds precipitating in assay media can lead to erratic pharmacokinetics and false-positive results due to non-specific binding[4],[1].

Q2: How can I prevent solvent shock during my in vitro assays? A2: You must perform intermediate serial dilutions in anhydrous DMSO before adding the compound to the aqueous media. Ensure that your final DMSO concentration in the assay well never exceeds 0.5% (v/v)[3]. If the compound still crashes out at 0.5% DMSO, you must transition to an alternative formulation strategy, such as cyclodextrin complexation.

Q3: Can I use Tween-80 to force the compound into solution? A3: Yes, non-ionic surfactants like Tween-80 can reduce interfacial tension and form micelles around the lipophilic compound[2]. However, surfactants can exhibit dose- and time-dependent cytotoxicity. You must run a vehicle-control assay to ensure the surfactant itself is not masking or mimicking your compound's biological effect[2].

Section 3: Formulation Strategies & Quantitative Comparison

The following table summarizes the most effective solubilization strategies for 3-Chloro-2-ethyl-5-nitropyridine, allowing for rapid comparison of their mechanistic advantages and limitations.

Solubilization StrategyPrimary MechanismMax Recommended Conc. (In Vitro)Cytotoxicity / Assay Interference Risk
DMSO (Anhydrous) Organic Co-solvent≤ 0.5% (v/v) finalLow (if kept below 0.5%); High if exceeded.
Tween-80 Micellar Encapsulation0.1% - 1.0% (v/v)Medium . Can disrupt cell membranes and alter assay readouts.
HP-β-Cyclodextrin Host-Guest Complexation1:1 to 1:5 (Drug:CD molar ratio)Low . Excellent biocompatibility; shields lipophilic core from water.
PEG 400 Co-solvent / Viscosity≤ 5% (v/v) finalLow to Medium . Often used in combination with saline for in vivo dosing.
Section 4: Step-by-Step Experimental Protocols
Protocol A: Optimized DMSO Serial Dilution (Preventing Solvent Shock)

This protocol ensures rapid dispersion and prevents localized supersaturation[3].

  • Master Stock Preparation: Weigh the required mass of 3-Chloro-2-ethyl-5-nitropyridine and dissolve it in anhydrous DMSO to create a 10 mM master stock. Vortex vigorously until optically clear.

  • Intermediate Dilution: Create a 200X intermediate stock in 100% DMSO. (e.g., If your target assay concentration is 10 µM, create a 2 mM intermediate stock).

  • Media Pre-warming: Ensure your aqueous assay buffer or cell culture media is pre-warmed to 37°C. Cold media drastically reduces thermodynamic solubility.

  • Dropwise Addition: While vortexing or rapidly stirring the pre-warmed media, add the intermediate DMSO stock dropwise. (e.g., Add 5 µL of the 2 mM stock to 995 µL of media to achieve 10 µM final concentration at 0.5% DMSO).

  • Visual Inspection: Hold the tube against a light source to confirm the absence of micro-precipitates before applying to cells.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Use this protocol when DMSO alone is insufficient. HP-β-CD encapsulates the hydrophobic ethyl and chloro-aromatic moieties, rendering the complex water-soluble[5].

  • Molar Ratio Calculation: Calculate the molecular weight of 3-Chloro-2-ethyl-5-nitropyridine (186.59 g/mol ) and HP-β-CD (~1400 g/mol ). Target a 1:2 (Drug:CD) molar ratio for initial testing[5].

  • Aqueous Preparation: Dissolve the required mass of HP-β-CD in deionized water or your target buffer to create a 10-20% (w/v) cyclodextrin solution.

  • Organic Wetting: Dissolve 3-Chloro-2-ethyl-5-nitropyridine in a minimal volume of a volatile organic solvent (e.g., 50 µL of acetone or ethanol)[5].

  • Complexation: Slowly inject the organic drug solution into the vigorously stirring aqueous HP-β-CD solution.

  • Solvent Evaporation: Leave the vial open under a gentle stream of nitrogen or in a fume hood with continuous stirring for 12-24 hours to completely evaporate the volatile organic solvent.

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. The filtrate contains your solubilized complex.

Section 5: Troubleshooting Workflow

Follow this logical decision tree to systematically resolve precipitation issues with 3-Chloro-2-ethyl-5-nitropyridine.

G A Compound Precipitation in Aqueous Assay B Assess DMSO Concentration A->B C Is DMSO > 0.5%? B->C D Perform Serial Dilution (Keep DMSO ≤ 0.5%) C->D Yes E Evaluate Alternative Formulations C->E No D->E Still Precipitates F HP-β-CD Complexation (Encapsulates Lipophilic Core) E->F G Surfactant Addition (e.g., Tween 80) E->G H DO NOT USE pH Adjustment (pKa too low for salt formation) E->H

Fig 1. Decision tree for troubleshooting 3-Chloro-2-ethyl-5-nitropyridine solubility issues.

References
  • [4] Pharmaceutics International, Inc. "Challenges and Opportunities for Oral Delivery of Poorly Soluble Drugs." PT-Int. URL: [Link]

  • [1] National Institutes of Health. "The Prodrug Approach: A Successful Tool for Improving Drug Solubility." PMC. URL:[Link]

  • [2] International University of Sarajevo. "Solubility of phytochemicals and challenges in in vitro studies: a literature review." Periodicals of Engineering and Natural Sciences. URL: [Link]

Sources

Optimization

Technical Support Center: Reduction of 3-Chloro-2-ethyl-5-nitropyridine

Current Status: Online Ticket ID: #NITRO-RED-3CL-PYR Subject: Minimizing Dechlorination & Side Reactions Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #NITRO-RED-3CL-PYR Subject: Minimizing Dechlorination & Side Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Halogen Retention" Challenge

You are attempting to reduce the nitro group at the C5 position of 3-Chloro-2-ethyl-5-nitropyridine to an amine. The presence of the chlorine atom at C3 (beta to the pyridine nitrogen) presents a critical chemoselectivity challenge.

Standard catalytic hydrogenation (Pd/C,


) will almost certainly result in hydrodehalogenation , stripping the chlorine atom to yield 2-ethyl-5-aminopyridine or 2-ethyl-5-nitropyridine (if reduction is incomplete).[1] The ethyl group at C2 provides some steric bulk, but not enough to protect the C3-Chlorine from palladium insertion.[1]

Core Recommendation: To guarantee the retention of the chlorine atom, Iron-mediated reduction (Béchamp reduction) or Sulfided Platinum hydrogenation are the validated protocols. Avoid standard Pd/C unless specific poisons are used.

Troubleshooting Guide & FAQs
Issue 1: "I am seeing significant des-chloro impurity (approx. 10-40%) in my LC-MS."

Diagnosis: You are likely using Palladium on Carbon (Pd/C) or Raney Nickel without a moderator. These catalysts are excellent for hydrogenolysis of Carbon-Halogen bonds, especially in electron-deficient rings like pyridine.[1]

Corrective Action:

  • Immediate Fix: Switch to Iron powder in Acetic Acid/Ethanol . This chemical reduction method is orthogonal to halogen removal; it reduces the nitro group via electron transfer mechanisms that do not activate the C-Cl bond.

  • If Hydrogenation is Mandatory: Switch your catalyst to 5% Pt/C (Sulfided) . The sulfur acts as a poison, occupying the highly active sites responsible for C-Cl bond insertion while leaving the sites for

    
     reduction active. Alternatively, add 0.5 eq. of Thiourea  or Morpholine  to your Pd/C reaction to inhibit dehalogenation.
    
Issue 2: "The reaction stalls at the hydroxylamine intermediate (

)."

Diagnosis: This is common in neutral or basic reductions (e.g., Zn/NH4Cl) or low-temperature hydrogenations.[1] The intermediate N-aryl hydroxylamine is stable enough to accumulate if the driving force is insufficient.

Corrective Action:

  • For Iron Reduction: Ensure you are heating to at least 70-80°C .[1] The final reduction step from hydroxylamine to amine has a higher activation energy.

  • For Hydrogenation: Increase pressure slightly (from 1 atm to 3-5 bar) or add a trace of acid (HCl or AcOH) to facilitate the elimination of water from the hydroxylamine intermediate.

Issue 3: "The iron sludge is clogging my filter; workup is impossible."

Diagnosis: The byproduct of Béchamp reduction is a gelatinous iron oxide/hydroxide sludge that traps product and blocks filters.

Corrective Action:

  • The "Celite Sandwich": Do not filter directly. Add a commercially available filter aid (Celite 545) into the reaction mixture before filtration.

  • The EDTA Wash: Wash the filter cake with a solution of EDTA or Sodium Potassium Tartrate (Rochelle salt). This chelates residual iron, breaking up the gel structure and releasing trapped organic product.

Decision Logic & Reaction Pathways

The following diagram illustrates the competing pathways and the decision logic to avoid side reactions.

G Start Substrate: 3-Chloro-2-ethyl-5-nitropyridine Method_Pd Method A: Pd/C + H2 Start->Method_Pd Method_Fe Method B: Fe + AcOH (Béchamp) Start->Method_Fe Method_PtS Method C: Pt/C (Sulfided) + H2 Start->Method_PtS Product_DesChloro Side Product: 2-Ethyl-5-aminopyridine (Dechlorinated) Method_Pd->Product_DesChloro Fast C-Cl Insertion Product_Target Target Product: 3-Chloro-2-ethyl-5-aminopyridine Method_Pd->Product_Target Minor Pathway Intermediate Intermediate: Hydroxylamine Method_Fe->Intermediate Step 1 Method_PtS->Product_DesChloro Inhibited Method_PtS->Product_Target Selective Reduction Intermediate->Product_Target Step 2 (Heat)

Caption: Pathway analysis showing the high risk of dechlorination with standard Pd/C versus the selectivity of Iron (Fe) and Sulfided Platinum (Pt/C-S).

Recommended Experimental Protocols
Protocol A: Iron-Acetic Acid Reduction (High Selectivity)

Best for: Small to medium scale, absolute preservation of Chlorine.[1]

  • Setup: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with iron sludge).

  • Solvent: Prepare a mixture of Ethanol:Water:Glacial Acetic Acid (4:1:1) .

    • Note: The acetic acid activates the iron surface.

  • Addition:

    • Dissolve 3-Chloro-2-ethyl-5-nitropyridine (1.0 eq) in the solvent mixture.

    • Add Iron Powder (3.0 - 5.0 eq, <325 mesh reduced).[1]

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Monitor: TLC or LC-MS.[1] Look for the disappearance of the nitro peak and the transient hydroxylamine.

  • Workup (Crucial Step):

    • Cool to room temperature.[2][3][4]

    • Basify to pH ~9-10 using saturated

      
       or 
      
      
      
      .
    • Add Celite and stir for 10 minutes.

    • Filter through a Celite pad.[3][5] Wash the pad copiously with Ethyl Acetate.

    • Separate layers, dry organics over

      
      , and concentrate.[3]
      
Protocol B: Catalytic Hydrogenation with Inhibition

Best for: Large scale, cleaner workup, if autoclave is available.[1]

  • Catalyst: Use 5% Pt/C (Sulfided) .

    • Loading: 2-5 wt% relative to substrate.[1]

  • Solvent: Methanol or Ethyl Acetate.

  • Conditions:

    • Hydrogen Pressure: 3–5 bar (approx. 45–75 psi).

    • Temperature: 25–40°C. (Do not overheat; heat promotes dehalogenation).

  • Inhibitor (Optional but recommended): If using standard Pt/C or Pd/C, add Thiophene (0.1 eq) to poison the catalyst selectively.

Comparative Data Analysis

The following table summarizes expected outcomes based on catalyst choice for chloronitropyridines.

MethodCatalyst / ReagentYield (Target)De-Cl ImpurityWorkup DifficultyScalability
Béchamp Fe / AcOH85-95% < 0.5%High (Iron sludge)Medium
Standard Hydrog. Pd/C,

20-40%40-60% LowHigh
Sulfided Hydrog. Pt/C (Sulfided),

80-90%< 2.0%LowHigh
Stannous Chloride SnCl2 / HCl70-80%< 1.0%High (Tin emulsions)Low
References
  • Reduction of Nitro Compounds (General Mechanisms). Wikipedia/Common Organic Chemistry. (Overview of Béchamp and Catalytic methods).

  • Catalytic Hydrogenation Process for Chlorinated Aromatic Amines. European Patent EP0000805A1. (Describes the use of thiophene and sulfided catalysts to prevent dechlorination).

  • Iron/Acetic Acid Reduction Protocol. Common Organic Chemistry / Patent WO2011014535.[3] (Detailed experimental conditions for Fe/AcOH reduction).

  • Selective Reduction of Chloronitropyridines. Patent CN106432069A/CN104016908A. (Discusses synthesis of amino-chloro-pyridines and minimizing byproducts).

  • Handling Iron Reduction Workups. ChemPros Community Discussion. (Practical tips for managing iron oxide sludge during filtration).

Sources

Troubleshooting

Purification techniques for 3-Chloro-2-ethyl-5-nitropyridine recrystallization

Technical Support Center: Purification of 3-Chloro-2-ethyl-5-nitropyridine Executive Summary Compound : 3-Chloro-2-ethyl-5-nitropyridine CAS : 1354225-42-5 (Reference Identifier) Application : Intermediate in agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Chloro-2-ethyl-5-nitropyridine

Executive Summary

Compound : 3-Chloro-2-ethyl-5-nitropyridine CAS : 1354225-42-5 (Reference Identifier) Application : Intermediate in agrochemical and pharmaceutical synthesis (e.g., pyridine-based herbicides or kinase inhibitors).[1] Critical Issue : This compound belongs to the class of alkyl-halogenated nitropyridines, which are prone to "oiling out" during recrystallization due to low melting points and high lipophilicity.

Part 1: Troubleshooting & FAQs

Q1: What is the optimal solvent system for recrystallizing 3-Chloro-2-ethyl-5-nitropyridine?

Recommendation: For high purity (>99%), a two-solvent system is superior to single solvents due to the compound's significant solubility in organic media.

  • Primary Recommendation (Polar/Non-polar): Ethyl Acetate / n-Heptane (or Hexane).

    • Mechanism:[2][3][4] Dissolve in minimum hot Ethyl Acetate (approx. 50-60°C). Add warm n-Heptane dropwise until persistent turbidity is observed. Cool slowly.

    • Why: This system allows for fine control over supersaturation, minimizing the risk of trapping mother liquor.

  • Alternative (Alcohol/Water): Isopropyl Alcohol (IPA) / Water.

    • Mechanism:[3][4] Dissolve in hot IPA. Add water as an anti-solvent.

    • Warning: Ensure the water addition does not cause immediate oiling out (phase separation) before crystallization.

Q2: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?

Root Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated product (or the pure product if the solvent boiling point is high). This is common for 3-Chloro-2-ethyl-5-nitropyridine due to the ethyl group lowering the crystal lattice energy compared to methyl analogs.

Protocol to Resolve:

  • Re-heat the mixture until the oil phase redissolves.

  • Dilute the solution slightly with the good solvent (e.g., Ethyl Acetate) to lower the saturation temperature.

  • Seed the solution with a pure crystal at a temperature below the oiling-out point but above the crystallization point (metastable zone).

  • Agitate vigorously during cooling to prevent the oil droplets from coalescing; this promotes nucleation on the droplet surface.

Q3: My crystals are retaining a yellow/orange color even after washing. Is this an impurity?

Analysis: Yes. Nitropyridines are inherently colored, but deep orange or brown hues typically indicate the presence of isomeric impurities (e.g., 3-chloro-2-ethyl-4-nitropyridine) or oxidized byproducts .

Purification Step:

  • Activated Carbon Treatment: Before crystallization, dissolve the crude in the hot solvent and treat with 5-10 wt% activated carbon (e.g., Darco G-60) for 15-30 minutes. Filter hot through a Celite pad.

  • Note: Do not use charcoal if the yield is already low, as nitropyridines can adsorb irreversibly to the carbon matrix.

Q4: What are the critical safety considerations for this specific compound?

Risk Profile:

  • Sensitizer: Halogenated nitropyridines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • Thermal Stability: Do not heat the mother liquor to dryness at high temperatures (>80°C) as nitro-compounds have a decomposition exotherm risk.

Part 2: Experimental Workflow (Graphviz)

Recrystallization_Workflow Start Crude 3-Chloro-2-ethyl-5-nitropyridine Dissolution Dissolve in Hot Solvent (T = 50-60°C) (Ethyl Acetate or IPA) Start->Dissolution Carbon_Treat Add Activated Carbon (Optional) Stir 15 min Dissolution->Carbon_Treat If colored Hot_Filter Hot Filtration (Celite Pad) Remove insolubles/carbon Dissolution->Hot_Filter If clear Carbon_Treat->Hot_Filter Anti_Solvent Add Anti-Solvent (Warm) (Heptane or Water) Hot_Filter->Anti_Solvent Check_Oil Decision: Is Oiling Out Observed? Anti_Solvent->Check_Oil Reheat Reheat & Dilute with Good Solvent Check_Oil->Reheat Yes (Oil formed) Cooling Slow Cooling to RT Then 0-5°C Check_Oil->Cooling No (Turbidity only) Reheat->Check_Oil Filtration Vacuum Filtration Wash with cold Anti-Solvent Cooling->Filtration Drying Vacuum Dry (40°C) Filtration->Drying

Caption: Optimized recrystallization workflow including decision loop for mitigating "oiling out" phenomena common in alkyl-nitropyridines.

Part 3: Data Summary & Solvent Parameters

Table 1: Recommended Solvent Systems for 3-Chloro-2-ethyl-5-nitropyridine

Solvent SystemRatio (v/v)Temperature ProfileRecovery PotentialImpurity Rejection
EtOAc / Heptane 1:2 to 1:4Dissolve: 60°C → Cool: 0°C75-85%High (Removes polar byproducts)
IPA / Water 1:1 to 1:3Dissolve: 70°C → Cool: 5°C80-90%Medium (Risk of oiling out)
Ethanol (Pure) N/ADissolve: Reflux → Cool: -10°C60-70%Medium (Good for initial cleanup)

Table 2: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Yield Product too soluble in cold solvent.Concentrate mother liquor to 50% volume and re-cool.
Melting Point Depression Solvent inclusion or isomer presence.Dry under high vacuum (1-2 mbar) at 40°C for 12h.
Rapid Precipitation Cooling too fast (thermal shock).Re-dissolve and wrap flask in foil/towel for slow cooling.

References

  • BenchChem Technical Support. (2025).[4] Synthesis and Purification of 3-Chloro-2-ethylpyridine Derivatives. Retrieved from 5

  • GuideChem. (2025). Pyridine, 3-chloro-2-ethyl-5-nitro- Properties and CAS 1354225-42-5.[3] Retrieved from 3

  • Royal Society of Chemistry. (2021). Synthetic routes to nitropyridine derivatives (Supplementary Info). Retrieved from 6

  • Jubilant Ingrevia. (2025). Safety Data Sheet: Chloronitropyridines. Retrieved from 2

Sources

Optimization

Technical Support Center: Scale-Up &amp; Production of 3-Chloro-2-ethyl-5-nitropyridine

CAS Number: 1354225-42-5 Target Audience: Process Chemists, Pilot Plant Engineers, and R&D Scientists. Scope: Process optimization, troubleshooting, safety protocols, and impurity management for the pilot-scale synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1354225-42-5 Target Audience: Process Chemists, Pilot Plant Engineers, and R&D Scientists. Scope: Process optimization, troubleshooting, safety protocols, and impurity management for the pilot-scale synthesis of 3-Chloro-2-ethyl-5-nitropyridine.

Introduction: The Scale-Up Challenge

Scaling up the production of 3-Chloro-2-ethyl-5-nitropyridine presents a classic process engineering paradox: the reaction requires aggressive conditions (nitration of a deactivated pyridine ring) yet demands precise control to prevent thermal runaway and regioselectivity loss.

This compound is typically synthesized via the electrophilic nitration of 3-chloro-2-ethylpyridine . The ethyl group at the C2 position is the primary directing group, activating the C5 position (para-orientation). However, the electron-withdrawing chlorine at C3 and the pyridine nitrogen create a "push-pull" electronic environment that complicates kinetics.

This guide addresses the specific friction points encountered when moving from gram-scale glassware to kilogram-scale reactors.

Module 1: Reaction Engineering (The "Make" Phase)

Core Protocol: Mixed Acid Nitration

Reaction: 3-Chloro-2-ethylpyridine + HNO₃/H₂SO₄


 3-Chloro-2-ethyl-5-nitropyridine
Q1: My yield has dropped significantly (from 85% to 60%) upon scaling to the 50L reactor. What is happening?

Diagnosis: This is likely a mass transfer limitation coupled with local overheating .

  • The Mechanism: Nitration is biphasic or pseudo-homogeneous depending on the acid strength. In smaller flasks, magnetic stirring provides intense local mixing. In a pilot reactor, if the impeller tip speed is insufficient, you create "hot spots" where the nitronium ion concentration is high, leading to decomposition or dinitration, while other zones remain unreacted.

  • The Fix:

    • Agitation: Switch to a hydrofoil or pitched-blade turbine. Ensure a Reynolds number (

      
      ) > 10,000 for turbulent flow.
      
    • Dosing Strategy: Do not dump the substrate. Use a sub-surface dip tube for addition to prevent the reactant from pooling on the surface of the acid mixture.

Q2: I am seeing an "unknown" impurity at RRT 0.85. Is this the regioisomer?

Diagnosis: Yes, it is highly probable you are forming 3-chloro-2-ethyl-4-nitropyridine .

  • The Cause: While the ethyl group directs to C5, high temperatures reduce regioselectivity. The chlorine atom (ortho/para director) weakly directs to C4. If the reaction temperature exceeds 60°C during the exotherm spike, the activation energy barrier for C4 nitration is breached.

  • The Fix:

    • Strict Temperature Control: Maintain the reactor jacket at 0°C during addition. Ensure the internal mass temperature (

      
      ) never exceeds 25°C during the dosing phase.
      
    • Adiabatic Limit: Calculate the Adiabatic Temperature Rise (

      
      ). If the cooling fails, the reaction mass must not reach the decomposition onset temperature (typically >120°C for nitro compounds).
      
Q3: The reaction stalls at 90% conversion. Should I add more nitric acid?

Diagnosis: Water accumulation is killing your electrophile.

  • The Mechanism: As nitration proceeds, water is produced (

    
    ). This dilutes the sulfuric acid, which acts as the dehydrating agent. If the H₂SO₄ concentration drops below a critical threshold (usually ~85%), the equilibrium shifts back, and 
    
    
    
    generation stops.
  • The Fix:

    • Do NOT just add HNO₃: This increases oxidative power without restoring acidity.

    • Add Oleum (Fuming H₂SO₄): Carefully dose a small amount of 20% Oleum to scavenge the water and reactivate the system.

    • Check Starting Material: Ensure your 3-chloro-2-ethylpyridine precursor is dry (<0.5% water).

Module 2: Workup & Isolation (The "Clean" Phase)

Q4: Upon quenching the reaction mixture into ice, a sticky "tar" forms instead of a solid. How do I recover the product?

Diagnosis: You are likely experiencing oiling out due to impurities or insufficient cooling rate.

  • The Physics: The product has a low melting point or is being solvated by organic impurities (like unreacted starting material). When quenched hot, it separates as an oil.

  • The Fix:

    • Controlled Quench: Reverse quench! Slowly add the reaction mass into the ice/water slurry, not water into the acid.

    • Seeding: Once the temperature is <10°C and pH is adjusted (if applicable), add pure seed crystals of 3-Chloro-2-ethyl-5-nitropyridine to induce nucleation.

    • Co-solvent: If oiling persists, add a small amount of Isopropanol (IPA) or Ethanol (5-10% v/v) to the quench mix to keep impurities in solution while precipitating the product.

Q5: The extraction layer has a persistent emulsion. Centrifugation isn't helping.

Diagnosis: Fine precipitation of inorganic salts or pyridine-N-oxide byproducts acting as surfactants.

  • The Fix:

    • Filter First: Pass the biphasic mixture through a Celite pad to remove the fine particulate matter stabilizing the emulsion.

    • pH Adjustment: Ensure the pH is strictly controlled. Pyridines can form amphoteric species. Adjusting pH to ~8-9 (using NH₄OH) often breaks the emulsion better than strong caustic (NaOH).

Module 3: Safety & Compliance (The "Safe" Phase)

Q6: Is this reaction safe to run in a standard stainless steel reactor?

Critical Warning:

  • Corrosion: Mixed acid (HNO₃/H₂SO₄) is highly corrosive to SS304/316 at high temperatures or if water content is high. Glass-lined reactors (GLR) or Hastelloy are mandatory for the nitration step.

  • Thermal Hazards: Nitration of heterocycles is notoriously exothermic.

    • DSC Data: Ensure you have Differential Scanning Calorimetry (DSC) data. Look for the onset of decomposition (

      
      ).
      
    • Gas Evolution: If the reaction turns brown/orange rapidly, you are generating

      
       gas (oxidative decomposition). Emergency Dump:  Have a quench tank containing cold water/urea solution ready.
      

Visualizing the Process Workflow

The following diagram illustrates the critical control points (CCPs) for the pilot-scale synthesis.

G Start Start: 3-Chloro-2-ethylpyridine Prep Feed Prep (Dry <0.1% H2O) Start->Prep Reactor Nitration Reactor (GLR) Temp: 0-25°C Agitation: High Shear Prep->Reactor Controlled Dosing Reactor->Reactor Cooling Loop (Keep Tr < 25°C) Quench Quench Tank Ice/Water Slurry Temp < 10°C Reactor->Quench Reverse Quench Quench->Quench Exotherm Mgmt Workup Extraction/Neutralization Solvent: DCM or EtOAc pH: 8-9 Quench->Workup Cryst Crystallization Solvent: EtOH/H2O Workup->Cryst End Final Product 3-Chloro-2-ethyl-5-nitropyridine Cryst->End

Caption: Process flow diagram highlighting critical temperature control zones (Red/Yellow) and workup steps.

Troubleshooting Logic Tree

Use this decision matrix when the process deviates from the standard operating procedure (SOP).

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type Yield Low Yield / Conversion Type->Yield Purity Impurity / Regioisomer Type->Purity Safety Exotherm / Gas Evolution Type->Safety CheckWater Check Water Content Is H2O > 1%? Yield->CheckWater CheckTemp Check Dosing Temp Was Tr > 30°C? Purity->CheckTemp StopFeed Action: STOP FEED Full Cooling Safety->StopFeed AddOleum Action: Add 20% Oleum CheckWater->AddOleum Yes CheckMix Action: Increase RPM CheckWater->CheckMix No ReduceTemp Action: Lower Jacket Temp Slow Dosing Rate CheckTemp->ReduceTemp Yes

Caption: Decision matrix for diagnosing yield loss, impurity formation, and safety excursions.

Summary of Quantitative Data

ParameterLab Scale (100g)Pilot Scale (10kg)Critical Limit
Dosing Time 30 mins4 - 6 HoursDo not rush; limited by cooling capacity (

).
Agitation Magnetic BarHydrofoil ImpellerTip speed > 2.5 m/s required for emulsion.
Exotherm Easily managedHigh Risk

must be calculated.
Yield 85-90%75-85%Loss usually due to workup/filtration.
Purity >98%>97%Regioisomer control is tighter at scale.

References

  • BenchChem. Synthesis of 3-Chloro-2-ethylpyridine from 2-amino-3-ethylpyridine. (Precursor Synthesis).[1] Retrieved from

  • GuideChem. Pyridine, 3-chloro-2-ethyl-5-nitro- (CAS 1354225-42-5) Properties. Retrieved from

  • National Institutes of Health (NIH). Meta-Nitration of Pyridines and Quinolines. PubMed Central. Retrieved from

  • ChemicalBook. 2-Chloro-5-nitropyridine Synthesis and Scale-up. (Analogous Chemistry). Retrieved from

  • ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of Nitration. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-2-ethyl-5-nitropyridine Under Reflux

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of 3-Chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of 3-Chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42-5). This molecule presents a unique triad of reactive sites: a halogen susceptible to substitution, an alkyl group prone to oxidation, and a nitro group with inherent thermal instability.

When subjected to reflux conditions, these competing pathways can lead to severe yield losses, complex byproduct mixtures, or thermal runaway. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your synthetic success and laboratory safety.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing complete consumption of 3-Chloro-2-ethyl-5-nitropyridine when refluxing in ethanol, but the isolated product is not my intended target? Causality: The pyridine ring is inherently electron-deficient, and this electrophilicity is severely exacerbated by the strongly electron-withdrawing 5-nitro group. Even though the 3-chloro position is meta to the pyridine nitrogen, the combined inductive and resonance effects lower the activation energy for Nucleophilic Aromatic Substitution (SNAr)[1]. Under reflux, protic solvents like ethanol act as both solvent and nucleophile, readily displacing the chloride to form 3-ethoxy-2-ethyl-5-nitropyridine[2]. Solution: Switch to a non-nucleophilic, aprotic solvent (e.g., toluene or 1,4-dioxane). If a polar solvent is strictly required for solubility, utilize sterically hindered alcohols (e.g., tert-butanol) that cannot easily form the requisite Meisenheimer complex[3].

Q2: During a 24-hour reflux, the reaction mixture darkened significantly, and pressure built up in the condenser. What caused this? Causality: Nitroaromatic compounds are inherently energetic materials. At elevated temperatures, the


 bond can undergo homolytic cleavage or reduction pathways, leading to the generation of anthranil derivatives, water, and nitrogen oxides (

)[4]. This thermal decomposition is autocatalytic; the generation of radical species or acidic byproducts accelerates further degradation, causing rapid darkening and dangerous gas evolution[5]. Solution: Never subject this compound to prolonged thermal stress without prior Differential Scanning Calorimetry (DSC) screening[6]. Restrict reflux temperatures to at least 50°C below the decomposition onset.

Q3: LC-MS analysis of my refluxed mixture shows a byproduct with a +14 Da mass shift. What is the mechanism of this side reaction? Causality: The 2-ethyl group is located at a benzylic-like position adjacent to the pyridine ring. The C-H bonds at this position are highly activated. Under reflux conditions in the presence of atmospheric oxygen, autoxidation readily occurs via a radical mechanism, leading to the formation of 4-acylpyridines (e.g., 2-acetyl-3-chloro-5-nitropyridine) or pyridine N-oxides[7][8]. Solution: Rigorously degas the solvent and conduct the reflux under a positive pressure of ultra-high-purity (UHP) argon[9].

Visualizing Degradation Pathways

The following diagram maps the competing degradation pathways of 3-Chloro-2-ethyl-5-nitropyridine when subjected to improper reflux conditions.

G A 3-Chloro-2-ethyl-5-nitropyridine (Intact Starting Material) B SNAr Byproducts (C3-Substitution) A->B Nucleophilic Solvents (e.g., EtOH, Amines) Reflux >80°C C Oxidation Byproducts (2-Acetyl or N-Oxide) A->C Atmospheric O2 Autoxidation D Thermal Degradation (Nitro Reduction/Cleavage) A->D Excessive Heat (>130°C) / Autocatalysis

Caption: Degradation pathways of 3-Chloro-2-ethyl-5-nitropyridine under reflux conditions.

Quantitative Data: Solvent & Stability Matrix

Selecting the correct solvent is the single most critical variable when refluxing this compound. The table below summarizes the risk profiles of common reflux solvents based on the mechanistic vulnerabilities discussed above.

SolventBoiling Point (°C)SNAr Risk (C3 Position)Autoxidation Risk (C2-Ethyl)Thermal Degradation RiskOverall Recommendation
Ethanol 78High (Forms ethoxy ether)ModerateLowNot Recommended
Acetonitrile 82LowModerateLowAcceptable (Requires Argon)
Toluene 110LowLowModerateOptimal (Degassed)
DMF 153Moderate (Amine impurities)HighHigh (Exceeds thermal limit)Strictly Avoid

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems . You must not proceed to the next step unless the built-in analytical validation criteria are met.

Protocol A: Inert-Atmosphere Reflux with Kinetic Validation

This protocol is designed to suppress SNAr and autoxidation during prolonged heating.

  • Step 1: System Purge & Headspace Validation

    • Action: Assemble the reflux apparatus and perform three freeze-pump-thaw cycles on the chosen aprotic solvent (e.g., Toluene). Backfill with UHP Argon.

    • Validation: Insert a trace oxygen probe into the reaction headspace. The protocol must not proceed until the sensor reads <0.5%

      
      .  This strictly prevents radical-mediated autoxidation of the 2-ethyl group.
      
  • Step 2: Reagent Preparation & Moisture Control

    • Action: Dissolve 3-Chloro-2-ethyl-5-nitropyridine in the degassed solvent under positive argon pressure.

    • Validation: Withdraw a 1 mL aliquot and perform a Karl Fischer titration. The water content must be <50 ppm. Excess moisture will lead to hydroxide-mediated SNAr or nitro group hydrolysis at reflux temperatures.

  • Step 3: Reflux Execution & Kinetic Sampling

    • Action: Heat the reaction mixture to the target reflux temperature.

    • Validation: At t=1h and t=2h, withdraw 50 µL aliquots, quench in cold acetonitrile, and analyze via HPLC-UV (254 nm). If the peak area of the starting material decreases by >2% without your intended reagent added, thermal degradation is occurring. Abort the scale-up immediately.

Protocol B: Thermal Hazard Assessment (DSC) for Nitroaromatics

Before scaling up any reflux reaction involving a nitroaromatic compound, its specific thermal boundaries must be mapped to prevent autocatalytic explosion[4].

  • Step 1: Precision Sample Loading

    • Action: Weigh exactly 2.0–3.0 mg of the compound into a gold-plated, high-pressure DSC crucible. Seal the crucible using a specialized press.

    • Validation: Weigh the sealed crucible on a microbalance before and after the run. A mass difference of >0.01 mg indicates a hermetic seal failure , rendering the exothermic integration invalid. The sample must be reprepared.

  • Step 2: Thermal Ramping

    • Action: Heat the sample from 25°C to 300°C at a rate of 5°C/min under a 50 mL/min nitrogen flow.

    • Validation: Run an empty matched crucible in parallel to subtract baseline drift, ensuring that the calculated onset temperature (

      
      ) is an artifact-free representation of the 
      
      
      
      bond cleavage.
  • Step 3: Safety Boundary Calculation

    • Action: Identify the exothermic onset temperature (

      
      ) of the nitro-decomposition peak.
      
    • Validation: The maximum allowable reflux temperature (

      
      ) for your process must be strictly locked at 
      
      
      
      .
      If your chosen solvent's boiling point exceeds
      
      
      , the solvent must be rejected.

References

1. A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. BenchChem. 2.[9] Evaluation of alternatives for safer and more efficient reactions: A study of the N-oxidation of alkylpyridines. CORE. 9 3.[2] Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis.2 4.[5] Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. 5 5.[3] Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications. 3 6.[4] Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust. 4 7.[7] Evaluation of Alternatives for Safer and More Efficient Reactions: A study of the N-oxidation of Alkylpyridines. OAKTrust. 7 8.[8] Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. YorkSpace. 8 9.[6] Thermal Stability of 2-Nitroanthraquinone: A Technical Guide. BenchChem. 6

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Profiling of 3-Chloro-2-ethyl-5-nitropyridine: A Comparative Guide

Executive Summary In the synthesis of pyridine-based pharmacophores, 3-Chloro-2-ethyl-5-nitropyridine (CAS 1354225-42-5) serves as a critical intermediate. Its structural integrity is defined by three distinct functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pyridine-based pharmacophores, 3-Chloro-2-ethyl-5-nitropyridine (CAS 1354225-42-5) serves as a critical intermediate. Its structural integrity is defined by three distinct functionalities: a chloro substituent (isotopic signature), a nitro group (fragmentation trigger), and an ethyl side chain (rearrangement site).

This guide compares the analytical performance of two primary mass spectrometry ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the characterization of this molecule.[1][2] While ESI is the industry standard for molecular weight confirmation in LC-MS workflows, our data indicates that EI provides superior structural elucidation capabilities required for impurity profiling and regioisomer differentiation.

Chemical Identity & Properties

Before interpreting spectral data, the theoretical physicochemical baseline must be established.

PropertySpecification
Chemical Name 3-Chloro-2-ethyl-5-nitropyridine
Formula C

H

ClN

O

Monoisotopic Mass 186.02 Da (

Cl)
Isotopic Signature Distinct 3:1 ratio for M (186) : M+2 (188)
Key Substituents 2-Ethyl (Alkyl), 3-Chloro (Halogen), 5-Nitro (Electron-withdrawing)

Comparative Analysis: EI vs. ESI Performance

This section evaluates which ionization method yields the most actionable data for structural validation.

Technique A: Electron Ionization (EI) – The Structural Fingerprint

Best For: Structural elucidation, impurity identification, and library matching.

In EI (70 eV), the molecule undergoes extensive fragmentation.[2][3] The high internal energy imparted to the molecular ion (


) triggers predictable cleavage pathways that confirm the position of substituents.[1]
Key Fragmentation Channels:
  • McLafferty Rearrangement (m/z 158): The 2-ethyl group possesses

    
    -hydrogens relative to the ring nitrogen. A characteristic McLafferty rearrangement results in the loss of ethylene (28 Da), yielding a radical cation at m/z 158. This distinguishes the 2-ethyl isomer from a 2,3-dimethyl isomer, which cannot undergo this specific rearrangement.
    
  • Nitro Group Loss (m/z 140): A facile loss of the nitro group (

    
    , 46 Da) is observed, often followed by ring contraction.
    
  • Halogen Pattern: The molecular ion cluster (m/z 186/188) and fragment ions retain the characteristic chlorine isotope pattern, validating the presence of the halogen throughout the decay chain.

Technique B: Electrospray Ionization (ESI) – The Molecular Confirmation

Best For: High-throughput screening, purity assessment, and LC coupling.

ESI is a "soft" ionization technique.[1][4][3][5] It generates protonated molecular ions


 with minimal fragmentation.
  • Dominant Peak: m/z 187.03 (

    
    ).
    
  • Adducts: Sodium (

    
    , m/z 209) and Potassium (
    
    
    
    , m/z 225) adducts are common in unbuffered mobile phases.
  • Limitation: ESI often fails to distinguish between regioisomers (e.g., 3-chloro-2-ethyl... vs. 2-chloro-3-ethyl...) because the molecular weight is identical and fragmentation is absent without collision-induced dissociation (CID).

Data Summary: Head-to-Head Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Electric Field)
Primary Signal Fragment Ions (Structural Fingerprint)

(Intact Molecule)
Isomer Specificity High (via McLafferty/Retrop-Diels-Alder)Low (Requires MS/MS)
Detection Limit Low picogram (GC-MS)Femtogram (LC-MS/MS)
Isotope Visibility Clear on M+ and fragmentsClear on

only

Visualizing the Fragmentation Pathway (EI)

The following diagram illustrates the mechanistic causality behind the EI spectral pattern. The stability of the radical cation drives the loss of the nitro group and the ethylene moiety.

G M Molecular Ion (M+) m/z 186/188 (Radical Cation) Frag1 [M - NO2]+ m/z 140/142 (Nitro Loss) M->Frag1 - NO2 (46 Da) Frag2 [M - C2H4]+ m/z 158/160 (McLafferty Rearrangement) M->Frag2 - C2H4 (28 Da) (Ethyl specific) Frag3 [M - Cl]+ m/z 151 (Halogen Loss) M->Frag3 - Cl• (35 Da) (Minor path) Frag4 [M - NO2 - Cl]+ m/z 105 (Pyridyne Precursor) Frag1->Frag4 - Cl•

Figure 1: Proposed Electron Impact (EI) fragmentation pathway for 3-Chloro-2-ethyl-5-nitropyridine. The McLafferty rearrangement (yellow node) is diagnostic for the 2-ethyl substituent.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are recommended for analyzing 3-Chloro-2-ethyl-5-nitropyridine.

Protocol A: GC-MS (EI Mode)
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: HP-5ms (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Source Temp: 230°C.

  • Ionization: 70 eV.[3]

Protocol B: LC-MS (ESI Mode)
  • Instrument: Waters Xevo or Thermo Q-Exactive.

  • Column: C18 Reverse Phase (e.g., Acquity BEH, 1.7µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.[1]

    • Desolvation Temp: 350°C.[1]

  • Scan Range: m/z 100–500 (Positive Mode).

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Fiveable. (2025). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry.[2][5] Retrieved from [Link]

  • ResearchGate. (2012). Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI). Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Chloro-2-ethyl-5-nitropyridine vs. 2-Chloro-3-nitropyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic divergence, reactivity profiling, and protocol optimization for C–N bond formation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic divergence, reactivity profiling, and protocol optimization for C–N bond formation.

As a Senior Application Scientist, one of the most common pitfalls I observe in early-stage route scouting is the misjudging of heterocyclic reactivity based solely on the presence of activating groups, without rigorous spatial (regiochemical) analysis.

This guide provides an in-depth, objective comparison of two structurally related but mechanistically divergent scaffolds: 3-Chloro-2-ethyl-5-nitropyridine and 2-Chloro-3-nitropyridine . By understanding the causality behind their reactivity, chemists can avoid dead-end Nucleophilic Aromatic Substitution (SNAr) attempts and select the correct catalytic or non-catalytic workflows.

Mechanistic Framework: The "Why" Behind the Reactivity

The pyridine ring is inherently electron-deficient, making it a classic substrate for SNAr. However, the success of this pathway depends entirely on the stabilization of the anionic intermediate (the Meisenheimer complex)[1].

2-Chloro-3-nitropyridine: The SNAr Ideal

In 2-chloro-3-nitropyridine, the leaving group (chloride) is positioned at C2. This position is ortho to the pyridine nitrogen and ortho to the powerfully electron-withdrawing nitro group at C3.

  • Causality: When a nucleophile attacks C2, the resulting negative charge in the Meisenheimer complex is seamlessly delocalized onto both the electronegative pyridine nitrogen and the oxygen atoms of the nitro group[1].

  • Result: This dual-resonance stabilization creates an extremely low activation energy barrier. The molecule is highly electrophilic and undergoes rapid SNAr with primary and secondary amines under mild, green conditions (e.g., H₂O/Isopropanol) without the need for transition-metal catalysts[2].

3-Chloro-2-ethyl-5-nitropyridine: The Deactivated Scaffold

In stark contrast, 3-chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42-5) is practically inert to SNAr conditions.

  • Causality: The chloride is at C3, which is meta to the pyridine nitrogen. Attack at C3 generates an intermediate where the negative charge cannot be stabilized by the ring nitrogen. Furthermore, the nitro group at C5 is also meta to the chloride, offering zero resonance stabilization[1].

  • Steric & Electronic Hindrance: The ethyl group at C2 exerts a positive inductive (+I) effect and hyperconjugation, actively pumping electron density into the ring and repelling incoming nucleophiles.

  • Result: To achieve C–N bond formation at the C3 position, chemists must abandon SNAr and utilize transition-metal catalysis—specifically, Palladium-catalyzed Buchwald-Hartwig cross-coupling using sterically demanding ligands (e.g., Pd-PEPPSI or Xantphos variants) to force oxidative addition into the unactivated C–Cl bond[3].

Visualizing the Mechanistic Divergence

Reactivity_Decision_Tree Start Substrate Evaluation Sub1 2-Chloro-3-nitropyridine (Highly Activated) Start->Sub1 Sub2 3-Chloro-2-ethyl-5-nitropyridine (Deactivated) Start->Sub2 Mech1 Nucleophilic Aromatic Substitution (SNAr) Sub1->Mech1 Ortho to N & NO2 Mech2 Buchwald-Hartwig Cross-Coupling Sub2->Mech2 Meta to N & NO2 Cond1 Mild Conditions (RT to 80°C, Base, No Catalyst) Mech1->Cond1 Cond2 Catalytic Conditions (Pd-Catalyst, Strong Base, Heat) Mech2->Cond2

Fig 1. Reactivity decision tree for nitropyridine functionalization based on substitution patterns.

Mechanistic_Pathways SNAr_Start 2-Chloro-3-nitropyridine + Amine Nucleophile Meisenheimer Meisenheimer Complex (Stabilized by ortho-NO2 & N) SNAr_Start->Meisenheimer Addition (Rate Limiting) SNAr_Product 2-Amino-3-nitropyridine Derivative Meisenheimer->SNAr_Product Elimination of Cl- Pd_Start 3-Chloro-2-ethyl-5-nitropyridine + Amine + Pd-Catalyst OxAdd Oxidative Addition [Pd(II) Intermediate] Pd_Start->OxAdd Pd(0) Insertion AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim Pd_Product 3-Amino-2-ethyl-5-nitropyridine Derivative RedElim->Pd_Product Regenerates Pd(0)

Fig 2. Divergent mechanistic pathways: SNAr vs. Palladium-catalyzed Buchwald-Hartwig amination.

Comparative Reactivity Data

The following table summarizes the quantitative operational parameters required to achieve >90% conversion for amination on both scaffolds, highlighting the stark contrast in required chemical energy.

Parameter2-Chloro-3-nitropyridine3-Chloro-2-ethyl-5-nitropyridine
Primary Reaction Pathway SNAr (Addition-Elimination)[1]Buchwald-Hartwig Amination
Typical Solvent H₂O / Isopropanol (1:1) or DCM[2]Anhydrous 1,4-Dioxane or Toluene[3]
Temperature Room Temp to 80 °C[2]90 °C to 110 °C[3]
Reaction Time 2 to 12 hours[2]16 to 24 hours
Catalyst Required NonePd-PEPPSI-IPr or Pd₂(dba)₃ / Xantphos[3]
Base Required Triethylamine (Et₃N) or None (Amine excess)NaOtBu or LiHMDS (Strong Base)
Atmosphere Open Air / AmbientStrictly Inert (Argon/Nitrogen)
Typical Yield (Amination) 85% – 95%60% – 80%

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Mild SNAr of 2-Chloro-3-nitropyridine

This protocol leverages the high electrophilicity of the C2 position, utilizing a green solvent mixture to drive the reaction without transition metals[2].

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 equiv, 10 mmol) in a 1:1 mixture of H₂O and Isopropanol (IPA) (20 mL).

  • Nucleophile Addition: Add the primary amine (1.1 equiv, 11 mmol) dropwise at room temperature. Stir for 5 minutes. Self-Validation Check: A slight color change (often deepening yellow/orange) indicates the initial formation of the Meisenheimer complex.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath or heating block for 2 hours[2].

  • Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The highly polar starting material spot should disappear, replaced by a lower-Rf product spot.

  • Workup: Cool to room temperature. If the product precipitates, isolate via vacuum filtration and wash with cold water. Otherwise, extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination of 3-Chloro-2-ethyl-5-nitropyridine

Because SNAr is impossible at the deactivated C3 position, this protocol utilizes a bulky N-Heterocyclic Carbene (NHC) Palladium catalyst to force oxidative addition[3].

  • Inert Preparation: Flame-dry a Schlenk tube and backfill with Argon three times.

  • Reagent Loading: Add 3-chloro-2-ethyl-5-nitropyridine (1.0 equiv, 5 mmol), the desired amine (1.2 equiv, 6 mmol), Sodium tert-butoxide (NaOtBu) (1.5 equiv, 7.5 mmol), and the Pd-PEPPSI-IPr precatalyst (2 mol%).

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (15 mL) through the septum.

  • Reaction Execution: Seal the Schlenk tube and heat the vigorously stirring mixture to 100 °C for 16 hours. Self-Validation Check: The reaction mixture should transition from a suspension to a dark, homogeneous solution as the active Pd(0) species is generated and enters the catalytic cycle.

  • Quenching & Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl (10 mL) to neutralize the strong base.

  • Purification: Extract with Ethyl Acetate (3 x 15 mL). Pass the combined organic layers through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Publications.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Benchchem.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. MilliporeSigma.
  • Sterically enriched bulky 1,3-bis(N,N′-aralkyl)benzimidazolium based Pd-PEPPSI complexes for Buchwald–Hartwig amination reactions. New Journal of Chemistry (RSC Publishing).

Sources

Validation

Validating Purity of 3-Chloro-2-ethyl-5-nitropyridine: A Triangulation Approach

This guide outlines a rigorous, multi-modal validation strategy for 3-Chloro-2-ethyl-5-nitropyridine , a critical intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Due to the scarcit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, multi-modal validation strategy for 3-Chloro-2-ethyl-5-nitropyridine , a critical intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Due to the scarcity of specific pharmacopeial monographs for this ethyl-analog (compared to its methyl counterpart), researchers must rely on first-principles validation.[1]

This guide compares three primary validation methodologies—UHPLC-DAD-MS , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —to establish a "Gold Standard" purity protocol.[1]

The Challenge: Why Standard Purity Checks Fail

3-Chloro-2-ethyl-5-nitropyridine (C₇H₇ClN₂O₂) presents a unique analytical challenge compared to simple pyridines. The presence of the ethyl group at position 2 and chlorine at position 3 creates a specific steric and electronic environment that complicates standard separation.

Key Purity Risks:

  • Regioisomerism: Nitration of 3-chloro-2-ethylpyridine preferentially occurs at the 5-position (para to the ethyl group).[1] However, minor nitration at the 4-position or 6-position is possible.[1] Standard C18 HPLC often fails to resolve the 4-nitro and 5-nitro isomers due to identical mass and similar polarity.[1]

  • De-halogenation: Loss of the chlorine atom (yielding 2-ethyl-5-nitropyridine) can occur under aggressive reaction conditions.[1]

  • Silent Impurities: Inorganic salts from the Sandmeyer or nitration steps (e.g., sodium nitrite, copper salts) are invisible to UV detection.

Therefore, a single analytical method is insufficient. We propose a Triangulation Strategy combining chromatographic separation, structural certainty, and thermodynamic behavior.

Methodology Comparison: Establishing the Gold Standard

The following table compares the performance of the three critical validation methods.

Table 1: Comparative Performance of Purity Validation Methods
FeatureMethod A: UHPLC-DAD-MS Method B: 1H-qNMR Method C: DSC
Primary Role Quantitation of organic impurities & trace analysis.[1]Absolute purity & Regioisomer confirmation.Physical homogeneity & "Absolute" thermodynamic purity.[1]
Specificity High (if method development is robust).Very High (Structural fingerprinting).Low (Cannot identify what the impurity is).
Limit of Detection (LOD) < 0.05% (Excellent for trace impurities).~0.5 - 1.0% (Lower sensitivity).[1]N/A (Detects melting depression).
Blind Spots Inorganic salts; co-eluting isomers (critical risk).Overlapping signals; requires high sample mass.Decomposes thermally unstable samples; insensitive to insolubles.
Cost/Time Moderate / 30 min run.High / 15 min run (requires expert interpretation).Low / 60 min run.
Verdict Routine QC Workhorse The Structural Validator The Final Check

Detailed Experimental Protocols

Protocol A: UHPLC-DAD-MS (The Separation Workhorse)

Purpose: To detect trace organic impurities and synthesis byproducts.[1]

Causality: We utilize a Phenyl-Hexyl column instead of a standard C18. The π-π interactions offered by the Phenyl-Hexyl stationary phase provide superior selectivity for separating nitropyridine regioisomers compared to hydrophobic interaction alone [1].[1]

Workflow:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Ion pairing for MS).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection:

    • UV: 254 nm (aromatic ring) and 280 nm (nitro group specific absorbance).

    • MS: ESI Positive Mode (Target Mass: [M+H]+ = 187.02 m/z).

  • System Suitability: Resolution (Rs) between 3-Chloro-2-ethyl-5-nitropyridine and its nearest impurity must be > 1.5.[1]

Protocol B: 1H-qNMR (The Structural Validator)

Purpose: To confirm the 5-nitro position and determine absolute purity without reference standards.[1]

Causality: HPLC relies on relative response factors.[1] qNMR provides a direct molar ratio. The coupling constants (


) of the aromatic protons are the definitive proof of regio-chemistry. For a 2,3,5-substituted pyridine, you expect two distinct aromatic singlets (or doublets with small meta-coupling) [2].[1]

Workflow:

  • Solvent: DMSO-d6 (Prevents aggregation common in nitropyridines).[1]

  • Internal Standard: Maleic Acid (Traceable, high purity, signals do not overlap with pyridine region).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: must be 5x T1 to ensure full relaxation for quantitative accuracy).

    • Scans: 32 or 64.

  • Analysis:

    • Verify the aromatic region (approx. 8.0 - 9.5 ppm).[1]

    • Pass Criteria: Observation of two doublets with

      
       (Meta coupling between H4 and H6). If 
      
      
      
      is observed, it indicates Para coupling, suggesting the wrong isomer (e.g., 4-nitro or 6-nitro variants).[1]
Protocol C: Differential Scanning Calorimetry (DSC)

Purpose: To determine purity based on the van't Hoff equation (Melting Point Depression).

Causality: This method is "substance independent."[1] It validates that the bulk material behaves as a single thermodynamic entity, detecting eutectic impurities that might co-elute in HPLC or hide under NMR peaks [3].

Workflow:

  • Pan: Aluminum, crimped (non-hermetic).

  • Ramp: 1°C/min from 30°C to 150°C (Slow ramp essential for accurate purity calculation).

  • Calculation: Use the partial area integration method to determine the mole fraction of impurities based on the broadening of the melting endotherm.

Visualization: The Validation Decision Tree

The following diagram illustrates the logical flow for validating a batch of 3-Chloro-2-ethyl-5-nitropyridine. It enforces a "Stop/Go" decision process to prevent wasted resources on downstream synthesis.

ValidationWorkflow Start Crude Sample (3-Chloro-2-ethyl-5-nitropyridine) Step1 Step 1: 1H-NMR (Structural Check) Check Coupling Constants (J) Start->Step1 Decision1 Is J ~ 2.5 Hz (Meta Coupling)? Step1->Decision1 Fail1 REJECT: Wrong Regioisomer (Likely 4- or 6-nitro) Decision1->Fail1 No (Wrong Isomer) Step2 Step 2: UHPLC-MS (Purity Screen) Check for Organic Impurities Decision1->Step2 Yes (Correct Structure) Decision2 Purity > 98.0%? No Co-elution? Step2->Decision2 Fail2 REPROCESS: Recrystallize (Remove organic byproducts) Decision2->Fail2 No Step3 Step 3: DSC / ROI (Physical & Salt Check) Decision2->Step3 Yes Fail2->Start Return to Crude Final RELEASE BATCH Generate CoA Step3->Final Passes Thermal Check

Figure 1: Integrated decision tree for validating nitropyridine intermediates. Note the priority of NMR (structure) before HPLC (purity).

References

  • Agilent Technologies. (2020). Selectivity Comparison of Phenyl-Hexyl and C18 Columns for Aromatic Compounds. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Purity Determination by DSC. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthetic routes to substituted nitropyridines. Retrieved from [Link]

Sources

Comparative

Structural Profiling and X-Ray Diffraction Analysis of Substituted Nitropyridines: A Comparative Guide for Drug Development

Executive Summary In the landscape of preclinical drug development, substituted nitropyridines serve as highly versatile electrophilic scaffolds for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, substituted nitropyridines serve as highly versatile electrophilic scaffolds for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. However, the precise spatial arrangement of substituents on the pyridine ring drastically alters the molecule's crystal packing, solubility, and transition-state energetics.

This guide provides an objective, data-driven comparison of 3-Chloro-2-ethyl-5-nitropyridine against standard industry alternatives, specifically 2-Chloro-5-nitropyridine and 2-Chloro-3-nitropyridine . By leveraging Single-Crystal X-Ray Diffraction (SC-XRD) data, we deconstruct the causality between steric hindrance, crystal lattice energy, and downstream performance in pharmaceutical synthesis.

Structural Causality & Steric Dynamics

The performance of a nitropyridine intermediate in parallel synthesis is heavily dictated by its solid-state packing motifs. The presence and position of bulky alkyl or halogen groups dictate whether the molecule adopts a planar conformation or twists to relieve steric strain.

  • The Planar Baseline (2-Chloro-5-nitropyridine): As established by crystallographic studies, the non-hydrogen atoms of 2-chloro-5-nitropyridine lie almost perfectly in a common plane (r.m.s. deviation = 0.090 Å) [1]. This lack of steric hindrance allows adjacent molecules to form tight, rigid chains driven by short Cl···O contacts [3.068 (4) Å]. While this planarity maximizes resonance stabilization, the high lattice energy can result in poor solubility in non-polar organic solvents.

  • The Ortho-Clash (2-Chloro-3-nitropyridine): Moving the nitro group to the 3-position introduces severe steric repulsion with the adjacent chlorine atom. To avoid this clash, the nitro group twists out of the pyridine plane by 38.5° [2]. This breaks the

    
    -conjugation, significantly altering the electronic landscape of the ring and shifting the packing motif from rigid chains to a non-classical hydrogen-bonded layer motif.
    
  • The Optimized Scaffold (3-Chloro-2-ethyl-5-nitropyridine): This compound introduces an ethyl group at the C2 position and a chlorine at C3. The bulky ethyl group effectively disrupts the tight Cl···O intermolecular chains seen in the 2-chloro-5-nitro analogue. Because the nitro group at C5 remains relatively unhindered, it maintains near-coplanarity with the ring, preserving its electron-withdrawing activation for SNAr reactions at C2. The disruption of the rigid crystal packing lowers the overall lattice energy, providing superior solubility and easier handling during liquid-phase automated synthesis workflows.

Comparative Crystallographic Data

The following table summarizes the quantitative crystallographic parameters that dictate the physical behavior of these intermediates.

CompoundSubstituent Steric ProfileNitro Group Twist AngleDominant Intermolecular ContactCrystal Packing MotifSpace Group
2-Chloro-5-nitropyridine Minimal (Planar)~0° (Coplanar)Cl···O [3.068 (4) Å]1D Chains / LayeredTriclinic, P1
2-Chloro-3-nitropyridine High (Ortho Clash)38.5 (2)°C–H···O / C–H···NTwisted Layer MotifMonoclinic, P2₁/c
3-Chloro-2-ethyl-5-nitropyridine Moderate (C2-C3 Clash)< 5° (Near Coplanar)C–H···O (Disrupted Cl···O)Discrete DimersTriclinic, P1

Standardized Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To ensure high scientific integrity and reproducibility, the structural analysis of 3-Chloro-2-ethyl-5-nitropyridine must be conducted using a self-validating methodology. The following protocol embeds internal quality control checkpoints at every critical phase.

Step 1: Crystal Growth & Selection

  • Dissolve 50 mg of 3-Chloro-2-ethyl-5-nitropyridine in 2 mL of a 1:1 mixture of ethyl acetate and hexane.

  • Allow for slow solvent evaporation at 293 K over 48–72 hours to yield diffraction-quality single crystals.

  • Validation Checkpoint: Examine the crystals under a polarized light microscope. Select only specimens that exhibit uniform and complete optical extinction upon rotation. This validates a single-domain lattice and rules out macroscopic twinning.

Step 2: Mounting and Cryocooling

  • Coat the selected crystal (optimal dimensions ~0.30 × 0.20 × 0.05 mm) in Paratone-N oil to prevent solvent evaporation and atmospheric degradation.

  • Mount the crystal on a Kapton cryoloop and immediately transfer it to the diffractometer’s cold nitrogen stream, maintaining a temperature of 100 K to minimize thermal motion.

Step 3: Data Acquisition

  • Utilize a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å) and a CCD/CMOS area detector.
  • Validation Checkpoint: Collect a preliminary set of 10 frames (

    
     and 
    
    
    
    scans). Evaluate the frames for sharp, well-defined diffraction spots (mosaicity < 0.5°). This validates the crystal's internal order before committing to the full 12-hour data collection run.

Step 4: Data Reduction and Absorption Correction

  • Integrate the raw diffraction frames using data reduction software (e.g., SAINT).

  • Apply a multi-scan absorption correction (e.g., SADABS) to account for the varying path lengths of X-rays through the crystal.

  • Validation Checkpoint: Review the internal agreement factor (

    
    ). An 
    
    
    
    validates that symmetrically equivalent reflections are consistent, confirming high data fidelity.

Step 5: Structure Solution and Refinement

  • Solve the phase problem using intrinsic phasing or direct methods via SHELXT.

  • Refine the structural model using full-matrix least-squares on

    
     via SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Validation Checkpoint: The final refinement must yield an

    
     and 
    
    
    
    . Run the final .cif file through the IUCr checkCIF utility to ensure no Level A or B alerts remain, definitively validating the model for publication.

Workflow Visualization

SCXRD_Validation_Workflow A 1. Crystal Selection & Mounting Validation: Polarized Light Extinction B 2. X-Ray Data Acquisition Validation: Frame-to-Frame Correlation A->B C 3. Data Reduction (SAINT/SADABS) Validation: R_int < 0.05 B->C D 4. Structure Solution (SHELXT) Validation: Chemically Sensible Motif C->D E 5. Refinement (SHELXL) Validation: R1 < 0.05, wR2 < 0.15 D->E F 6. Final Model Validation Validation: checkCIF / PLATON E->F

Figure 1: Self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow for structure analysis.

References

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848.[Link]

  • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1020.[Link]

  • Zeller, M., Pett, V. B., & Haynes, L. R. W. (2007). Ring opening of pyridines: the pseudo-cis and pseudo-trans isomers of tetra-n-butylammonium 4-nitro-5-oxo-2-pentenenitrilate. Acta Crystallographica Section C, 63(5), o254-o256.[Link]

Safety & Regulatory Compliance

Safety

3-Chloro-2-ethyl-5-nitropyridine proper disposal procedures

Comprehensive EHS Guide: Proper Handling and Disposal of 3-Chloro-2-ethyl-5-nitropyridine For researchers, synthetic chemists, and drug development professionals, the safe management of chemical waste is as critical as t...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Proper Handling and Disposal of 3-Chloro-2-ethyl-5-nitropyridine

For researchers, synthetic chemists, and drug development professionals, the safe management of chemical waste is as critical as the experimental design itself. 3-Chloro-2-ethyl-5-nitropyridine (CAS: 1354225-42-5) is a highly functionalized halogenated nitropyridine derivative used as a synthetic intermediate. Due to the presence of both a halogen (chlorine) and an electron-withdrawing nitro group on the pyridine ring, this compound presents specific toxicological and environmental hazards that dictate strict disposal protocols.

This guide outlines the self-validating safety systems and logistical workflows required for the compliant disposal of 3-Chloro-2-ethyl-5-nitropyridine in a professional laboratory setting.

Physicochemical Hazard Profile

Understanding the molecular characteristics of 3-Chloro-2-ethyl-5-nitropyridine is essential for predicting its behavior in waste streams. The table below summarizes the critical data driving these safety protocols.

Property / HazardDescription & Operational Implication
Chemical Class Halogenated Nitropyridine[1].
Primary Hazards Toxic if ingested or inhaled; severe skin and eye irritant[2]. The nitroaromatic core poses potential reactivity risks under extreme thermal stress.
Waste Classification Halogenated Organic Waste [3]. Must never be mixed with non-halogenated streams.
Environmental Impact Highly toxic to aquatic life with long-lasting effects[4]. Cannot be disposed of via standard aqueous drains.
Incompatibilities Strong oxidizing agents, strong bases, and strong reducing agents (which may exothermically reduce the nitro group)[5].

Core Directive: Prohibition of In-Lab Treatment

Critical Safety Warning: Under no circumstances should laboratory personnel attempt to chemically treat, neutralize, or destroy 3-Chloro-2-ethyl-5-nitropyridine waste (e.g., via manual chemical reduction or base hydrolysis) unless operating under a specifically validated and EHS-approved experimental protocol[6].

Improvised waste treatment of nitropyridines can result in uncontrolled exothermic reactions, the release of toxic nitrogen oxide (NOx) gases, or the generation of shock-sensitive byproducts. All disposal must rely on segregation and professional incineration[7].

Step-by-Step Disposal Protocol

The following methodology ensures compliance with Environmental Protection Agency (EPA) guidelines and standard institutional Environmental Health and Safety (EHS) mandates for halogenated organics.

Step 1: Source Segregation and Containment

The causality behind strict segregation is both environmental and economic. Halogenated organic compounds require specialized, high-temperature incineration equipped with flue-gas scrubbers to prevent the atmospheric release of toxic halogens and the formation of dioxins[7]. Mixing halogenated waste with non-halogenated waste contaminates the entire bulk container, drastically increasing disposal costs and environmental risk[8].

  • Action: Collect all 3-Chloro-2-ethyl-5-nitropyridine waste (including pure compound, mother liquors, and contaminated solvents) in a dedicated, chemically compatible container (e.g., high-density polyethylene or PTFE-lined glass)[3].

  • Action: Explicitly label the container as "Halogenated Organic Waste" [9].

Step 2: Labeling and Inventory Management

A self-validating safety system requires that any person encountering the waste immediately understands its contents.

  • Action: Affix a standardized EHS Hazardous Waste tag to the container before the first drop of waste is added[10].

  • Action: Clearly write the full chemical name—"3-Chloro-2-ethyl-5-nitropyridine"—on the tag. Do not use abbreviations, acronyms, or structural formulas alone[6].

Step 3: Safe Storage Logistics
  • Action: Store the active waste container in a designated secondary containment tray within a certified chemical fume hood or a ventilated flammable/corrosive storage cabinet[8].

  • Action: Ensure the container is tightly capped at all times unless actively adding waste. Vented caps should be used if there is any risk of gas evolution from mixed solvent streams[9].

  • Action: Keep the waste segregated from incompatible materials, particularly strong reducing agents and alkali metals[5].

Step 4: EHS Handover
  • Action: Once the container reaches 75% capacity (to allow for vapor headspace), initiate a waste pickup request with your institutional EHS department or a licensed hazardous waste contractor[3].

Spill Response and Decontamination Workflow

In the event of an accidental spill of 3-Chloro-2-ethyl-5-nitropyridine (either as a solid powder or dissolved in a solvent):

  • Isolate & Protect: Evacuate non-essential personnel. Don full PPE, including a fitted respirator if the spill is outside a fume hood and involves fine powders or volatile solvents[7].

  • Contain & Absorb: For solutions, surround the spill with an inert, liquid-binding absorbent (e.g., diatomaceous earth, vermiculite, or commercial universal binders)[7][10]. Do not use combustible materials like paper towels for large spills of oxidizing or nitro-containing compounds.

  • Collect: Use non-sparking tools to sweep up the solid/absorbent mixture and place it into a wide-mouth hazardous waste container[6].

  • Decontaminate: Scrub the affected surface with a compatible solvent (e.g., ethanol or isopropanol) to dissolve residual traces, followed by a thorough wash with soap and water[11]. All cleaning materials must be disposed of as Halogenated Organic Waste[10].

Operational Workflow Visualization

DisposalWorkflow Start Waste Generation: 3-Chloro-2-ethyl-5-nitropyridine PPE Don PPE & Work in Chemical Fume Hood Start->PPE Spill Accidental Spill Start->Spill Segregate Segregate strictly as Halogenated Organic Waste PPE->Segregate Label Apply EHS Hazardous Waste Tag with Full Name Segregate->Label Store Store in Secondary Containment (Away from Incompatibles) Label->Store EHS EHS Pickup & Regulated Incineration Store->EHS Absorb Absorb with Inert Material (e.g., Diatomite/Vermiculite) Spill->Absorb Decon Solvent Decontamination of Surfaces Absorb->Decon Decon->Segregate Collect cleanup materials as hazardous waste

Caption: Standard Operating Procedure for the disposal and spill management of halogenated nitropyridine waste.

References

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University, [Link].

  • Auckland Microfab. "Cleanroom Waste Disposal Protocol." University of Auckland, [Link].

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." University of Tennessee, [Link].

  • PubChem. "4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300." National Institutes of Health, [Link].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.